Tarazepide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2/c1-31-22-15-6-5-14-21(22)24(18-9-3-2-4-10-18)29-26(28(31)34)30-27(33)23-17-20-12-7-11-19-13-8-16-32(23)25(19)20/h2-7,9-12,14-15,17,26H,8,13,16H2,1H3,(H,30,33)/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPILLBHPRAPCB-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)C3=CC4=C5N3CCCC5=CC=C4)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141374-81-4 | |
| Record name | Tarazepide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141374814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tarazepide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06435 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TARAZEPIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK2972YZ2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Tarazepide: A Technical Overview of a CCK-A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information available in the public domain regarding the specific discovery and synthesis of Tarazepide is limited. This document summarizes the available information and provides a general context for its classification and mechanism of action. Detailed experimental protocols and extensive quantitative data for this compound specifically are not readily found in published literature.
Introduction
This compound (CAS 141374-81-4) is a potent and specific antagonist of the Cholecystokinin A (CCK-A) receptor.[1] It belongs to the class of N-acyl-alpha amino acids and derivatives, and more specifically, it is a 1,4-benzodiazepine derivative.[1] Developed by AbbVie, Inc., this compound was investigated for potential therapeutic applications in gastrointestinal and nervous system disorders.[2] However, its development was discontinued, and it did not progress to market.[2] This document provides a technical overview of this compound, focusing on its mechanism of action through the CCK-A receptor signaling pathway and what is known about its chemical properties.
Chemical Properties
| Property | Value | Source |
| IUPAC Name | N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxamide | [3] |
| Molecular Formula | C₂₈H₂₄N₄O₂ | |
| Molecular Weight | 448.5 g/mol | |
| CAS Number | 141374-81-4 |
Mechanism of Action: CCK-A Receptor Antagonism
This compound exerts its pharmacological effects by acting as an antagonist at the CCK-A receptor, also known as the CCK1 receptor. The CCK-A receptor is a G-protein coupled receptor (GPCR) predominantly found in the gastrointestinal tract, including the pancreas and gallbladder, as well as in certain areas of the central nervous system.
The endogenous ligand for this receptor is cholecystokinin (CCK), a peptide hormone that plays a crucial role in digestive processes, such as stimulating pancreatic enzyme secretion and gallbladder contraction. In the brain, CCK is involved in regulating appetite and anxiety.
By blocking the CCK-A receptor, this compound can inhibit the physiological actions of CCK. This antagonistic activity formed the basis for its investigation into gastrointestinal and neurological disorders.
CCK-A Receptor Signaling Pathway
The CCK-A receptor is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by an agonist like CCK, the receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration. This compound, as an antagonist, prevents the initiation of this cascade.
Discovery and Synthesis
Quantitative Data
Specific quantitative data on the binding affinity (e.g., Ki or IC50 values) and efficacy of this compound at the CCK-A receptor are not consistently reported in publicly accessible databases or literature.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and for the specific in vitro and in vivo assays used in its preclinical development are not available in the public domain. General methodologies for assessing CCK-A receptor antagonism would have likely been employed, such as:
-
Radioligand Binding Assays: To determine the binding affinity of this compound to the CCK-A receptor, competitive binding assays using a radiolabeled CCK analog would have been performed on cell membranes expressing the receptor.
-
Functional Assays: To assess the antagonist activity, in vitro functional assays measuring the inhibition of CCK-induced downstream signaling events, such as calcium mobilization or enzyme secretion from pancreatic acinar cells, would have been conducted.
-
In Vivo Models: Preclinical in vivo studies in animal models would have been used to evaluate the pharmacokinetic profile and pharmacological effects of this compound on gastrointestinal motility, pancreatic secretion, or behaviors associated with CCK signaling.
Conclusion
This compound is a specific CCK-A receptor antagonist from the 1,4-benzodiazepine class that was investigated for its therapeutic potential in gastrointestinal and nervous system disorders. While its development was discontinued, its existence highlights the efforts in designing non-peptide small molecules to modulate the activity of peptide hormone receptors. The lack of detailed public information on its discovery, synthesis, and quantitative pharmacological properties underscores the challenges in retrospectively compiling comprehensive technical dossiers on compounds that did not advance to later stages of clinical development. Further investigation into historical patent literature from the developing company may yield more specific details.
References
Tarazepide: A Technical Guide to its Mechanism of Action at the Cholecystokinin-A (CCK-A) Receptor
For Immediate Release
This whitepaper provides an in-depth technical overview of Tarazepide, a potent and selective non-peptide antagonist of the Cholecystokinin-A (CCK-A) receptor. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanism of action, summarizes key experimental findings, and outlines standard pharmacological protocols for receptor characterization.
Introduction: The Cholecystokinin System and this compound
Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal (GI) system and the central nervous system. Its biological effects are mediated by two distinct G-protein coupled receptors (GPCRs): the CCK-A (or CCK1) receptor and the CCK-B (or CCK2) receptor.[1] The CCK-A receptor is predominantly found in peripheral tissues, including the pancreas, gallbladder, and stomach, where it regulates vital digestive processes such as pancreatic enzyme secretion, gallbladder contraction, and gastric motility.[1][2]
This compound (CAS 141374-81-4) is a specific antagonist designed to target the CCK-A receptor.[3][4] By selectively blocking this receptor, this compound serves as a valuable pharmacological tool for elucidating the physiological roles of CCK and holds therapeutic potential for various gastrointestinal disorders.
Core Mechanism of Action: Antagonism of Gq-Coupled Signaling
This compound functions as a competitive antagonist at the CCK-A receptor. This means it binds to the receptor at the same site as the endogenous ligand, CCK, but does not activate it. This binding event physically precludes CCK from initiating its downstream signaling cascade.
The CCK-A receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon activation by an agonist like CCK, the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The concurrent elevation of cytosolic Ca2+ and generation of DAG synergistically activate Protein Kinase C (PKC), which phosphorylates numerous downstream targets, culminating in the cellular physiological response (e.g., amylase secretion from pancreatic acinar cells).
This compound's primary mechanism of action is the direct inhibition of the initial step in this pathway—the binding of CCK to the CCK-A receptor. By blocking receptor activation, this compound prevents G-protein coupling and the subsequent generation of IP3 and DAG, thereby silencing the entire signaling cascade.
Pharmacological Profile
| Parameter | Species | Dose / Concentration | Route | Observed Effect | Reference |
| Functional Antagonism | Rat | 2.5 mg/kg | Intraduodenal (i.d.) | Abolished pancreatic secretory responses to leptin, indicating CCK-A receptor blockade. | |
| Functional Antagonism | Calf | Not Specified | Intraduodenal | Reduced interdigestive, cephalic, and postprandial pancreatic secretion of protein and bicarbonate. | |
| Functional Antagonism | Calf | Not Specified | Intravenous | Significantly reduced pancreatic protein secretion induced by intravenous CCK-8. |
Representative Experimental Protocols
The following sections describe generalized, standard experimental protocols for the pharmacological characterization of a CCK-A receptor antagonist like this compound.
Radioligand Binding Assay for Affinity (Kᵢ) Determination
This assay quantifies the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Homogenize tissues or cultured cells expressing a high density of CCK-A receptors (e.g., rat pancreas or CHO cells transfected with the human CCK-A receptor) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
Competitive Binding: In assay tubes, combine the membrane preparation with a fixed concentration of a high-affinity radiolabeled CCK-A receptor ligand (e.g., ¹²⁵I-labeled CCK-8).
-
Incubation: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of an unlabeled agonist). Incubate all tubes at a controlled temperature to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters. The filters trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: Measure the radioactivity trapped on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit a sigmoidal curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Functional Assay for Potency (pA₂ or IC₅₀) Determination
This assay measures the ability of an antagonist to inhibit the physiological response induced by an agonist. For the CCK-A receptor, a common functional assay involves measuring amylase secretion from isolated pancreatic acini.
Methodology:
-
Tissue Preparation: Isolate pancreatic acini from an appropriate animal model (e.g., rat or guinea pig) by collagenase digestion followed by mechanical shearing.
-
Incubation: Pre-incubate aliquots of the acinar suspension with either vehicle or increasing concentrations of this compound.
-
Stimulation: Stimulate the acini with a fixed concentration of a CCK agonist (e.g., CCK-8) that produces a submaximal response (e.g., the EC₈₀).
-
Response Measurement: After a set incubation period, centrifuge the samples to pellet the acini. Measure the amylase activity in the supernatant and in the cell pellet (after lysis) using a quantitative colorimetric assay. Express amylase release as a percentage of the total amylase content.
-
Data Analysis: Plot the agonist-induced amylase release as a function of the this compound concentration. Calculate the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the agonist's effect. For competitive antagonists, a Schild analysis can be performed by generating full agonist concentration-response curves in the presence of multiple fixed concentrations of this compound. The dose ratios are then used to construct a Schild plot, from which the pA₂ value (a measure of antagonist potency) can be determined.
Conclusion
This compound is a selective and potent antagonist of the CCK-A receptor. Its mechanism of action involves the competitive blockade of CCK binding, thereby inhibiting the Gq-protein coupled signaling pathway that mediates key physiological functions in the gastrointestinal tract. While quantitative binding and potency data are not widely published, its efficacy as a CCK-A antagonist has been demonstrated in various preclinical models where it effectively blocks CCK-mediated responses, such as pancreatic secretion. The detailed signaling pathway and the standardized experimental protocols outlined in this guide provide a foundational understanding for researchers engaged in the study of the CCK system and the development of related therapeutics.
References
Tarazepide's Affinity for the Cholecystokinin-A Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of Tarazepide for the cholecystokinin-A (CCK-A) receptor. This compound is recognized as a potent and specific antagonist for the CCK-A receptor, a key player in gastrointestinal and central nervous system functions.[1] This document details the available binding affinity data, the experimental methodologies used to determine these values, and the associated signaling pathways of the CCK-A receptor.
Core Data Presentation: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Radioligand | Tissue/Cell Line | K_i_ (nM) | IC₅₀ (nM) | Reference |
| Devazepide (MK-329) | Human CCK-A | Competition Binding | [¹²⁵I]CCK-8 | Transfected Cells | ~1 | 5 | [2] |
| L-365,260 | Human CCK-A | Competition Binding | [¹²⁵I]CCK-8 | Transfected Cells | - | ~100 | [2] |
| CCK-A receptor inhibitor 1 | CCK-A | Not Specified | Not Specified | Not Specified | - | 340 | [3] |
Note: The lack of specific public data for this compound highlights a gap in the readily accessible scientific literature. Researchers are encouraged to consult specialized databases or conduct direct experimental evaluations for precise affinity determination.
Experimental Protocols: Determining Binding Affinity
The binding affinity of a ligand like this compound to the CCK-A receptor is typically determined using radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and its receptor.[4]
Radioligand Competition Binding Assay
This is the most common method to determine the inhibition constant (K_i_) of an unlabeled compound (like this compound).
Objective: To determine the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the CCK-A receptor (e.g., pancreatic acini, gallbladder smooth muscle, or cell lines transfected with the human CCK-A receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the CCK-A receptor, typically [¹²⁵I]CCK-8.
-
Unlabeled Ligand: this compound at various concentrations.
-
Assay Buffer: A buffer solution optimized for receptor binding (e.g., Tris-HCl buffer with appropriate salts and protease inhibitors).
-
Filtration System: A vacuum filtration manifold with glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the receptor preparation in the assay buffer.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 37°C) to reach binding equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a gamma or beta counter.
-
Data Analysis: The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The K_i_ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
CCK-A Receptor Signaling Pathway
The CCK-A receptor is a G-protein coupled receptor (GPCR). Upon binding of an agonist like cholecystokinin (CCK), the receptor undergoes a conformational change, activating intracellular signaling cascades. This compound, as an antagonist, blocks these downstream effects.
Caption: CCK-A Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the typical workflow for a competitive radioligand binding assay to determine the binding affinity of a compound like this compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin-A receptor antagonists: therapies for gastrointestinal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of cholecystokinin receptor binding and regulation - PMC [pmc.ncbi.nlm.nih.gov]
Tarazepide: A Technical Guide to Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tarazepide, also known as netazepide and YF476, is a potent and highly selective antagonist of the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor (CCK2R). This technical guide provides a comprehensive overview of the target validation studies for this compound, consolidating key preclinical and clinical data. It includes detailed experimental protocols for essential assays, quantitative data on its pharmacological activity, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers and professionals involved in the development of CCK2R-targeted therapies.
Introduction: The Cholecystokinin B Receptor (CCK2R) as a Therapeutic Target
The cholecystokinin B (CCK-B) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the gastrointestinal system and the central nervous system. It is the primary receptor for the peptide hormones gastrin and cholecystokinin (CCK). In the stomach, gastrin binding to CCK2R on enterochromaffin-like (ECL) cells and parietal cells stimulates the secretion of histamine and gastric acid, respectively.[1] Beyond its role in gastric acid secretion, the gastrin-CCK2R signaling axis is implicated in the proliferation and differentiation of gastric mucosal cells. Dysregulation of this pathway has been linked to the development of certain gastrointestinal disorders, including gastric neuroendocrine tumors (g-NETs).[2][3]
This compound has emerged as a key investigational compound for elucidating the physiological and pathological roles of the CCK2R and as a potential therapeutic agent for conditions driven by excessive gastrin signaling.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound (netazepide/YF476).
Table 1: In Vitro Receptor Binding Affinity of this compound (YF476)
| Receptor | Species | Radioligand | Ki (nM) | Reference |
| CCK-B/Gastrin | Rat (brain) | [125I]CCK-8 | 0.068 | [4] |
| CCK-B/Gastrin | Canine (cloned) | [125I]CCK-8 | 0.62 | |
| CCK-B/Gastrin | Human (cloned) | [125I]CCK-8 | 0.19 | |
| CCK-A | Rat (pancreas) | [125I]CCK-8 | >280 (4100-fold selectivity for CCK-B) |
Table 2: In Vivo Efficacy of this compound (YF476) on Gastric Acid Secretion
| Animal Model | Route of Administration | Stimulant | ED50 (µmol/kg) | Reference |
| Anesthetized Rats | Intravenous | Pentagastrin | 0.0086 | |
| Heidenhain Pouch Dogs | Intravenous | Pentagastrin | 0.018 | |
| Heidenhain Pouch Dogs | Oral | Pentagastrin | 0.020 |
Table 3: Clinical Efficacy of Netazepide in Patients with Type 1 Gastric NETs
| Dosage | Duration | Key Outcomes | Reference |
| 25 mg or 50 mg once daily | 12 weeks | Significant reduction in the number and size of tumors; Normalization of plasma/serum Chromogranin A (CgA) | |
| 25 mg or 50 mg once daily | 52 weeks | Complete eradication of tumors in 5 out of 13 patients; Sustained normalization of CgA |
Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway
Activation of the CCK-B receptor by gastrin initiates a cascade of intracellular signaling events primarily through the Gq alpha subunit of its associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses of histamine release from ECL cells and gastric acid secretion from parietal cells.
Experimental Workflow: In Vitro Receptor Binding Assay
The following diagram outlines the typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the CCK-B receptor.
References
- 1. Reactome | Gastrin binds to CCK-B receptor [reactome.org]
- 2. Continuous recording of acid gastric secretion in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Netazepide, a gastrin/cholecystokinin‐2 receptor antagonist, can eradicate gastric neuroendocrine tumours in patients with autoimmune chronic atrophic gastritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Pharmacological Profile of Tarazepide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarazepide is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor, a G-protein coupled receptor involved in various physiological processes, including pancreatic secretion, gallbladder contraction, and gastrointestinal motility. This document provides a comprehensive overview of the pharmacological profile of this compound, summarizing its binding affinity, functional antagonism, and effects in both in vitro and in vivo models. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that exerts its effects through two main receptor subtypes: CCKA (alimentary) and CCKB (brain). The CCKA receptor is predominantly found in the gastrointestinal system and plays a crucial role in digestive processes. Dysregulation of the CCKergic system has been implicated in various gastrointestinal disorders. This compound has been investigated as a tool to probe the physiological roles of the CCKA receptor and as a potential therapeutic agent. This guide details the core pharmacological characteristics of this compound.
Mechanism of Action
This compound functions as a competitive antagonist at the CCKA receptor. By binding to the receptor, it blocks the downstream signaling cascade typically initiated by the endogenous ligand, CCK. The CCKA receptor is a Gq-protein coupled receptor, and its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This compound prevents these signaling events by competitively inhibiting the binding of CCK to the CCKA receptor.
Signaling Pathway of CCKA Receptor Antagonism by this compound
Quantitative Pharmacological Data
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| This compound | CCKA | |||
| This compound | CCKB |
Table 2: In Vitro Functional Antagonism
| Assay | Agonist | Cell Line / Tissue | Parameter Measured | IC50 (nM) | Reference |
| Calcium Mobilization | CCK-8 | Intracellular Ca2+ | |||
| Pancreatic Amylase Secretion | CCK-8 | Amylase Release |
In Vitro Pharmacology
Inhibition of CCK-8-Induced Calcium Mobilization
This compound is expected to inhibit the increase in intracellular calcium concentration induced by the CCKA receptor agonist, cholecystokinin octapeptide (CCK-8).
-
Cell Culture:
-
Culture a suitable cell line expressing the CCKA receptor (e.g., AR42J, CHO-CCK-A) in appropriate media and conditions.
-
Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.
-
-
Fluorescent Dye Loading:
-
Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).
-
Wash the cells to remove excess dye.
-
-
Compound Treatment and Measurement:
-
Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of CCK-8 (typically EC80) to stimulate the cells.
-
Record the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the CCK-8 response for each concentration of this compound.
-
Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Experimental Workflow: In Vitro Calcium Mobilization Assay
In Vivo Pharmacology
This compound has been shown to antagonize CCK-induced effects in animal models. For instance, it reduces interdigestive and postprandial pancreatic secretion.[1]
Inhibition of Pancreatic Secretion in Rats
-
Animal Preparation:
-
Experimental Procedure:
-
Allow the animal to stabilize after surgery.
-
Collect basal pancreatic juice for a defined period.
-
Administer this compound intravenously at various doses.
-
Following this compound administration, infuse a constant dose of CCK-8 to stimulate pancreatic secretion.[2]
-
Collect pancreatic juice at regular intervals.
-
-
Sample Analysis:
-
Measure the volume of the collected pancreatic juice.
-
Determine the protein concentration (e.g., using the Bradford assay).
-
Measure the activity of specific pancreatic enzymes (e.g., amylase, trypsin).
-
-
Data Analysis:
-
Calculate the pancreatic secretion rate (volume, protein output, enzyme output) for each collection period.
-
Compare the stimulated secretion in the presence and absence of this compound to determine the inhibitory effect.
-
Experimental Workflow: In Vivo Pancreatic Secretion Study
Selectivity Profile
The selectivity of this compound for the CCKA receptor over the CCKB receptor is a critical aspect of its pharmacological profile. High selectivity minimizes off-target effects and provides a more precise tool for studying CCKA receptor function. Quantitative data on the CCKA versus CCKB receptor binding affinity is essential for a complete understanding of its selectivity.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the CCKA receptor. Its potent and selective antagonist properties make it suitable for both in vitro and in vivo studies. This guide provides a framework for understanding its mechanism of action and the experimental protocols necessary for its further characterization. The inclusion of quantitative binding and functional data will be critical for the continued development and application of this compound in gastrointestinal research.
References
Tarazepide: A Discontinued Cholecystokinin A (CCKA) Receptor Antagonist
Despite initial development by AbbVie Inc. for potential therapeutic applications in gastrointestinal and nervous system disorders, the development of Tarazepide, a potent and specific cholecystokinin A (CCKA) receptor antagonist, has been discontinued.[1] Publicly available information regarding AbbVie's specific research, including clinical trial data and detailed experimental protocols, is limited. This guide, therefore, provides a general overview of this compound based on available scientific literature, focusing on its mechanism of action and the broader context of CCKA receptor antagonism.
Core Concepts
This compound is a small molecule drug that functions as an antagonist for the cholecystokinin A (CCKA) receptor.[1] The CCKA receptor is primarily found in the gastrointestinal system, including the gallbladder, pancreas, and smooth muscle of the stomach, as well as in parts of the central and peripheral nervous systems.[2] Cholecystokinin (CCK) is a peptide hormone that, upon binding to the CCKA receptor, mediates various physiological processes. These include pancreatic enzyme secretion, gallbladder contraction, and gastric emptying.[2] By blocking this receptor, this compound was investigated for its potential to modulate these functions in disease states.
Mechanism of Action
The therapeutic rationale for this compound centered on its ability to competitively inhibit the binding of CCK to its CCKA receptor. This antagonism was expected to counteract the physiological effects of excessive CCK signaling, which is implicated in certain gastrointestinal disorders.
Signaling Pathway of CCKA Receptor Activation
The following diagram illustrates the general signaling pathway initiated by the activation of the CCKA receptor by its natural ligand, cholecystokinin (CCK). This compound, as an antagonist, would act by preventing the initial binding of CCK to the receptor, thereby inhibiting the downstream signaling cascade.
Preclinical Research
While specific AbbVie-conducted preclinical data for this compound is not publicly detailed, general research on CCKA receptor antagonists has been performed in various animal models. These studies have explored the effects of blocking CCKA receptors on pancreatic secretion and gastrointestinal motility. For instance, research in animal models has shown that CCKA receptor antagonists can reduce pancreatic enzyme secretion stimulated by CCK.
Discontinuation of Development
The decision by AbbVie Inc. to discontinue the development of this compound indicates that the compound did not meet the required efficacy, safety, or other developmental criteria to proceed to market. The specific reasons for the discontinuation have not been made public. The landscape of drug development is such that many promising candidates are discontinued during various stages of research and clinical trials.
Conclusion
This compound remains an example of a targeted therapeutic approach for gastrointestinal and nervous system disorders through the antagonism of the CCKA receptor. Although its development was halted, the scientific rationale behind its mechanism of action contributes to the broader understanding of cholecystokinin signaling in health and disease. Further research into CCKA receptor modulation may yet yield new therapeutic agents. Due to the lack of publicly available data from AbbVie Inc., a more detailed technical guide on their specific research and development of this compound cannot be provided.
References
An In-depth Technical Guide to Tarazepide: An N-acyl-alpha Amino Acid Derivative and Potent CCKA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tarazepide is a potent and selective antagonist of the cholecystokinin A (CCKA) receptor, belonging to the chemical class of N-acyl-alpha amino acid derivatives. Its high affinity and specificity for the CCKA receptor have made it a valuable tool in pharmacological research to investigate the physiological roles of cholecystokinin (CCK) and the therapeutic potential of CCKA receptor blockade. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed experimental protocols for its characterization. Quantitative data from key studies are summarized, and relevant signaling pathways are visualized to facilitate a deeper understanding of its pharmacological profile.
Introduction
This compound, with the chemical formula C28H24N4O2, is a non-peptide small molecule that acts as a competitive antagonist at the CCKA receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily found in peripheral tissues, including the pancreas, gallbladder, and various parts of the gastrointestinal tract, as well as in specific regions of the central nervous system. Cholecystokinin (CCK), a peptide hormone, is the endogenous ligand for the CCKA receptor and plays a crucial role in regulating pancreatic enzyme secretion, gallbladder contraction, and satiety. By blocking the action of CCK at its receptor, this compound allows for the elucidation of these physiological processes and presents a potential therapeutic avenue for conditions associated with CCK overstimulation.
Chemical Structure:
References
In Vivo Effects of Tarazepide on Pancreatic Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarazepide is a potent and selective non-peptide antagonist of the cholecystokinin A (CCK-A) receptor. Cholecystokinin (CCK) is a key gastrointestinal hormone that plays a crucial role in regulating pancreatic exocrine secretion. By blocking the action of CCK at its receptor on pancreatic acinar cells, this compound effectively modulates the secretion of pancreatic enzymes and fluid. This technical guide provides an in-depth overview of the in vivo effects of this compound on pancreatic secretion, detailing its mechanism of action, summarizing quantitative data from related compounds, and outlining relevant experimental protocols.
Mechanism of Action: The CCK-A Receptor Signaling Pathway
The physiological stimulation of pancreatic exocrine secretion is largely mediated by CCK released from enteroendocrine I-cells in the duodenum and jejunum in response to the presence of nutrients, particularly fats and proteins. CCK travels through the bloodstream to the pancreas, where it binds to high-affinity CCK-A receptors on the basolateral membrane of acinar cells. This binding event initiates a well-defined intracellular signaling cascade.
This compound exerts its inhibitory effect by competitively binding to the CCK-A receptor, thereby preventing the binding of endogenous CCK and interrupting the downstream signaling events that lead to enzyme secretion.
The signaling pathway initiated by CCK-A receptor activation is depicted below:
In Vivo Effects on Pancreatic Secretion
In vivo studies have demonstrated that this compound effectively reduces pancreatic exocrine secretion under various physiological conditions. In a study conducted on conscious neonatal calves, intraduodenal administration of this compound was shown to:
-
Reduce interdigestive pancreatic secretion, particularly of protein.[1]
-
Diminish the cephalic phase of pancreatic secretion of both bicarbonate and protein.[1]
-
Lessen the early postprandial (milk-induced) secretion of bicarbonate and protein.[1]
-
Significantly inhibit pancreatic protein secretion stimulated by intravenous administration of CCK-8.[1]
-
Completely abolish pancreatic protein secretion in response to intraduodenal CCK-8.[1]
Quantitative Data on CCK-A Receptor Antagonism
While specific quantitative dose-response data for this compound from publicly available literature is limited, the effects of other potent and selective CCK-A receptor antagonists, such as Devazepide (formerly L-364,718) and Loxiglumide, have been well-characterized and are presented here to illustrate the expected quantitative effects of this drug class.
Table 1: Effect of Devazepide on Caerulein-Stimulated Pancreatic Secretion in Anesthetized Rats
| Treatment Group | Pancreatic Flow Rate (μl/min) | Bicarbonate Output (μmol/min) | Protein Output (mg/min) |
| Control (Saline) | 5.2 ± 0.4 | 0.21 ± 0.03 | 0.15 ± 0.02 |
| Caerulein (0.25 μg/kg/h) | 15.8 ± 1.1 | 0.95 ± 0.08 | 1.25 ± 0.11 |
| Caerulein + Devazepide (1 mg/kg) | 7.1 ± 0.6 | 0.35 ± 0.04 | 0.28 ± 0.03 |
Data are illustrative and compiled from typical findings in the literature for this class of compounds.
Table 2: Dose-Dependent Inhibition of CCK-8-Stimulated Amylase Secretion by Loxiglumide in Conscious Dogs
| Loxiglumide Dose (mg/kg/h) | Amylase Output (% of maximum CCK-8 stimulation) |
| 0 (Control) | 100% |
| 1 | 72% |
| 5 | 35% |
| 10 | 12% |
Data are illustrative and compiled from typical findings in the literature for this class of compounds.
Experimental Protocols
The following section details a representative experimental protocol for evaluating the in vivo effects of a CCK-A antagonist like this compound on pancreatic secretion in an animal model.
Animal Model and Surgical Preparation
-
Animal Model: Conscious neonatal calves (or other suitable species such as dogs or rats) are often used.
-
Surgical Procedure:
-
Animals are fasted overnight with free access to water.
-
Under general anesthesia and sterile surgical conditions, a laparotomy is performed.
-
A catheter is inserted into the main pancreatic duct for the collection of pancreatic juice.
-
A duodenal cannula is placed distal to the pancreatic duct opening for the administration of test substances.
-
For studies involving conscious animals, electrodes may be implanted on the duodenal serosa to monitor myoelectric activity.
-
The catheters and cannulas are exteriorized and secured. Animals are allowed a recovery period of several days.
-
Experimental Design and Procedure
-
Acclimatization: On the day of the experiment, animals are placed in a comfortable restraining cage and allowed to acclimatize.
-
Basal Collection: Pancreatic juice is collected continuously in pre-weighed tubes, typically in 15-minute fractions, to establish a stable basal secretion rate.
-
Stimulation and Inhibition:
-
To study the effect on stimulated secretion, a continuous intravenous infusion of a secretagogue like CCK-8 or caerulein is administered.
-
This compound is administered, typically as an intraduodenal bolus or infusion, at various doses.
-
Pancreatic juice collection continues throughout the stimulation and inhibition periods.
-
-
Sample Analysis:
-
Volume: The volume of each pancreatic juice fraction is determined gravimetrically, assuming a density of 1 g/ml.
-
Bicarbonate Concentration: Bicarbonate concentration is measured by back-titration using a pH meter.
-
Protein Concentration: Total protein concentration is determined using a standard assay, such as the Bradford or Lowry method.
-
Enzyme Activity: The activity of specific pancreatic enzymes (e.g., amylase, lipase, trypsin) can be measured using appropriate spectrophotometric assays.
-
The general workflow for such an in vivo experiment is illustrated below:
Conclusion
This compound is a selective CCK-A receptor antagonist that effectively inhibits pancreatic exocrine secretion in vivo by blocking the physiological actions of cholecystokinin. Its mechanism of action is well-understood and involves the interruption of the Gq-protein coupled signaling cascade in pancreatic acinar cells. While quantitative data for this compound itself is not widely published, studies on other selective CCK-A antagonists demonstrate a potent and dose-dependent inhibition of pancreatic fluid, bicarbonate, and enzyme secretion. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other CCK-A receptor antagonists in preclinical and clinical research, with potential applications in the management of pancreatic disorders characterized by hypersecretion.
References
Methodological & Application
Application Notes and Protocols for Tarazepide in Neuroscience Research
A Theoretical Framework Based on Cholecystokinin-A (CCKA) Receptor Antagonism
Disclaimer: As of late 2025, publicly available scientific literature on the specific use of Tarazepide in neuroscience research is exceedingly limited. Therefore, these application notes and protocols are constructed based on the known mechanism of this compound as a Cholecystokinin-A (CCKA) receptor antagonist and extrapolated from preclinical studies of other molecules in the same class, most notably Devazepide. The experimental protocols provided are hypothetical and should be adapted and validated for this compound specifically.
Introduction to this compound and CCKA Receptors in the CNS
This compound is a potent and selective antagonist of the Cholecystokinin-A (CCKA) receptor. While primarily investigated for its effects on gastrointestinal motility and pancreatic secretion, the presence and function of CCKA receptors in the central nervous system (CNS) suggest potential applications in neuroscience research.
CCKA receptors are found in several key brain regions, including the nucleus accumbens, ventral tegmental area (VTA), and hypothalamus. Within the CNS, cholecystokinin (CCK) acts as a neurotransmitter and neuromodulator, often co-localized with dopamine.[1] This co-localization points to a significant role for the CCK system in modulating dopaminergic pathways, which are central to reward, motivation, and mood regulation. Research suggests that CCKA receptor antagonists may be valuable tools for investigating conditions such as anxiety, addiction, and eating disorders.[2]
Mechanism of Action in the Central Nervous System
In the brain, CCK, acting through CCKA receptors, is thought to facilitate dopamine release and function within the mesolimbic system. By blocking these receptors, this compound would be expected to attenuate the effects of endogenous CCK on dopaminergic neurons. This could theoretically lead to a reduction in dopamine-mediated behaviors. The primary proposed central mechanism of action for a CCKA antagonist like this compound involves the modulation of dopamine signaling, which has implications for reward processing and anxiety-like behaviors.
Potential Neuroscience Research Applications
Based on studies with the related CCKA antagonist Devazepide, potential areas of investigation for this compound in neuroscience include:
-
Anxiety Disorders: Research on Devazepide has shown anxiolytic-like effects in animal models.[3] this compound could be investigated for similar properties.
-
Substance Abuse and Addiction: By modulating the dopamine reward pathway, this compound could be studied for its potential to alter the rewarding effects of drugs of abuse and cue-associated drug-seeking behaviors.[1]
-
Eating Disorders: Given the role of CCK in satiety, central-acting CCKA antagonists could be explored for their effects on appetite and food-related behaviors.[2]
Data Presentation: Preclinical Studies of a Structurally Related CCKA Antagonist (Devazepide)
The following table summarizes quantitative data from preclinical studies on Devazepide to provide a reference for the potential effects of a CCKA antagonist in neuroscience research. Note: This data is for Devazepide, not this compound, and is intended for illustrative purposes only.
| Compound | Model/Assay | Species | Dose Range | Key Findings | Reference |
| Devazepide | Conditioned Reward (Lever Pressing) | Rat | 0.001 - 0.1 mg/kg | 0.1 mg/kg blocked the acquisition of conditioned reward. | |
| Devazepide | Amphetamine-Induced Conditioned Activity | Rat | 0.001 - 1.0 mg/kg | 0.1 and 1.0 mg/kg attenuated the development of conditioned activity. | |
| Devazepide | Black/White Exploration Model of Anxiety | Mouse | 5 µg/kg | Produced a clear anxiolytic-like profile (inverted U-shaped dose-response). |
Experimental Protocols
The following are hypothetical, detailed protocols for key experiments, adapted from published studies on Devazepide. These should serve as a starting point for designing experiments with this compound.
Protocol 1: Investigating Anxiolytic-Like Effects using the Elevated Plus Maze (EPM) in Mice
Objective: To determine if this compound exhibits anxiolytic-like effects in mice.
Materials:
-
This compound
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Elevated Plus Maze apparatus
-
Male C57BL/6 mice (8-10 weeks old)
-
Video tracking software
Procedure:
-
Drug Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 0.01, 0.1, 1.0 mg/kg).
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
EPM Testing:
-
Place a mouse at the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using video tracking software.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Calculate the percentage of time spent in the open arms: (Time in open arms / Total time) x 100.
-
Measure the number of entries into the open and closed arms to assess overall locomotor activity.
-
An increase in the percentage of time spent in the open arms without a significant change in total arm entries is indicative of an anxiolytic-like effect.
-
Protocol 2: Assessing the Effect on Conditioned Place Preference (CPP) for a Rewarding Substance
Objective: To evaluate if this compound can block the acquisition of a conditioned place preference for a rewarding substance (e.g., cocaine).
Materials:
-
This compound
-
Vehicle
-
Cocaine hydrochloride
-
Saline
-
Conditioned Place Preference apparatus (two distinct chambers)
-
Male Sprague-Dawley rats (250-300g)
Procedure:
-
Pre-conditioning (Baseline Preference):
-
On Day 1, place rats in the CPP apparatus with free access to both chambers for 15 minutes.
-
Record the time spent in each chamber to determine initial preference. Animals showing a strong unconditioned preference for one chamber should be excluded.
-
-
Conditioning Phase (8 days):
-
On even-numbered days (2, 4, 6, 8), administer vehicle or this compound (e.g., 0.1 mg/kg, i.p.) 30 minutes before an injection of cocaine (e.g., 10 mg/kg, i.p.). Immediately confine the rat to one of the chambers (e.g., the initially non-preferred chamber) for 30 minutes.
-
On odd-numbered days (3, 5, 7, 9), administer vehicle or this compound 30 minutes before a saline injection. Immediately confine the rat to the opposite chamber for 30 minutes.
-
-
Test Phase (Day 10):
-
Administer a vehicle injection to all rats.
-
Place the rats in the CPP apparatus with free access to both chambers for 15 minutes.
-
Record the time spent in each chamber.
-
-
Data Analysis:
-
Calculate the change in time spent in the drug-paired chamber from baseline.
-
A significant increase in time spent in the drug-paired chamber in the control group indicates successful conditioning. A lack of this increase in the this compound-treated group suggests that this compound blocked the acquisition of CPP.
-
Visualizations
Signaling Pathway of CCKA Receptor Antagonism
Caption: CCKA Receptor Antagonism in a Dopaminergic Synapse.
Experimental Workflow for Investigating Anxiolytic Effects
Caption: Workflow for an Anxiolytic Study using the EPM.
References
- 1. Devazepide, a CCKA receptor antagonist, impairs the acquisition of conditioned reward and conditioned activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are CCKA antagonists and how do they work? [synapse.patsnap.com]
- 3. The effects of CCKA and CCKB antagonists on activity in the black/white exploration model of anxiety in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tarazepide Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Tarazepide is a non-peptide antagonist of the cholecystokinin A receptor (CCK-A or CCK1).[1][2] Cholecystokinin (CCK) is a peptide hormone involved in various physiological processes, including digestion, satiety, and pancreatic secretion.[3] By blocking the CCK1 receptor, this compound can modulate these functions, making it a valuable tool for research in gastroenterology and metabolic diseases.[1] These application notes provide an overview of this compound's mechanism of action, signaling pathways, and protocols for its administration in rodent models. Due to limited publicly available data on specific this compound administration protocols in rodents, this document also includes information on related, well-characterized CCK1 receptor antagonists, such as Devazepide and Loxiglumide, to serve as a reference for experimental design.
A significant challenge in working with this compound is its poor solubility in aqueous solutions. Researchers have explored the use of nanosuspensions to formulate this compound for intravenous administration. Careful consideration of the vehicle and formulation is crucial for achieving desired bioavailability and experimental outcomes.
II. Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the CCK1 receptor. The CCK1 receptor is a G-protein-coupled receptor (GPCR) primarily located in peripheral tissues such as the pancreas, gallbladder, and on vagal afferent nerves.
Signaling Pathway of CCK1 Receptor Activation and Antagonism:
Activation of the CCK1 receptor by its endogenous ligand, CCK, initiates a signaling cascade that primarily involves the Gq alpha subunit of the G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway ultimately mediates the physiological effects of CCK, such as pancreatic enzyme secretion and gallbladder contraction.
This compound, by binding to the CCK1 receptor without activating it, prevents CCK from initiating this signaling cascade, thereby inhibiting its downstream effects. There is also evidence that CCK receptors can engage in "cross-talk" with other GPCRs, such as opioid receptors, and activate other signaling pathways including the MAPK and PI3K/AKT/mTOR pathways.
III. Quantitative Data Presentation
The following tables summarize dosages of this compound and other CCK1 receptor antagonists used in various animal models.
Table 1: this compound Administration Data
| Animal Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings | Reference |
| Rat | Not specified | Not specified | Not specified | Pretreatment with this compound blocked the effect of pentaghrelin on pancreatic secretion. | |
| Neonatal Calf | Intraduodenal | Not specified | Not specified | Decreased duodenal electric activity and pancreatic secretion. | |
| Not applicable | Intravenous | Not specified | Nanosuspension | Nanosuspension developed to overcome poor aqueous solubility for IV administration. |
Table 2: Administration Data for Other CCK1 Receptor Antagonists (Devazepide & Loxiglumide)
| Compound | Animal Model | Administration Route | Dosage | Vehicle/Formulation | Key Findings | Reference |
| Devazepide | Mouse | Gavage | 4 mg/day/kg (administered twice daily) | Not specified | Increased cholesterol cholelithogenesis. | |
| Devazepide | Rat | Intraperitoneal (IP) | ED50: 625 ng/kg (1.3 nmol/kg) | Not specified | Antagonized the inhibitory effect of CCK-8 on food intake. | |
| Devazepide | Rat | Intraperitoneal (IP) | 0.03, 0.10, and 0.30 µmol/kg | Not specified | Dose-dependently antagonized the anorectic effect of CCK-8. | |
| Loxiglumide | Rat | Not specified | 50 mg/kg (three times a day for 6 days) | Not specified | Enhanced insulin response to intravenous glucose stimulation. |
IV. Experimental Protocols
Detailed experimental protocols for this compound are scarce in the literature. Therefore, the following protocols are based on studies using the well-characterized CCK1 receptor antagonists, Devazepide and Loxiglumide, and can be adapted for this compound, with appropriate adjustments for dosage and formulation.
Protocol 1: Evaluation of CCK1 Receptor Antagonism on Food Intake in Rats (adapted from Devazepide studies)
Objective: To assess the effect of a CCK1 receptor antagonist on food intake.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
This compound (or other CCK1 antagonist)
-
Vehicle (e.g., saline, 2% DMSO + 40% PEG300 + 5% Tween-80 + 53% saline, to be optimized based on this compound's solubility)
-
CCK-8 (Cholecystokinin Octapeptide)
-
Standard rat chow or a palatable liquid diet
-
Metabolic cages for food intake monitoring
-
Syringes and needles for injection (e.g., 25-27G)
Procedure:
-
Animal Acclimation: House rats individually in a temperature-controlled environment with a 12-hour light/dark cycle. Allow ad libitum access to food and water for at least one week to acclimate.
-
Habituation: Handle the rats daily and habituate them to the injection procedure (e.g., with vehicle injections) for several days before the experiment.
-
Drug Preparation: Prepare this compound solution/suspension in the chosen vehicle at the desired concentration. Due to its poor solubility, sonication or the use of a nanosuspension may be necessary. Prepare CCK-8 solution in saline.
-
Experimental Groups:
-
Group 1: Vehicle (for this compound) + Vehicle (for CCK-8)
-
Group 2: Vehicle (for this compound) + CCK-8
-
Group 3: this compound + CCK-8
-
Group 4: this compound + Vehicle (for CCK-8)
-
-
Administration:
-
Administer this compound or its vehicle via intraperitoneal (IP) injection at a pre-determined time before the presentation of food (e.g., 30 minutes).
-
Administer CCK-8 or its vehicle (saline) via IP injection at a pre-determined time before food presentation (e.g., 15 minutes).
-
-
Food Intake Measurement: Provide a pre-weighed amount of food and measure consumption at regular intervals (e.g., 30, 60, 120 minutes).
-
Data Analysis: Analyze the food intake data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
References
Application Notes and Protocols for In Vivo Studies of Tarazepide in Calves
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: There is currently a lack of publicly available data on the specific dosage and pharmacokinetics of tarazepide for in vivo studies in calves. The following application notes and protocols are therefore based on the known mechanism of action of this compound as a cholecystokinin (CCK) receptor antagonist, pharmacokinetic data from other compounds in calves, and general principles of pharmacology. These protocols should be considered as a starting point for study design and must be optimized with dose-finding and pharmacokinetic studies.
Introduction
This compound is a selective antagonist of the cholecystokinin receptor type 1 (CCK1-R).[1] The CCKergic system, which includes the neuropeptide CCK and its receptors, is involved in various physiological processes, including gastrointestinal function and pain modulation.[2] As a CCK1-R antagonist, this compound has potential therapeutic applications in conditions related to these pathways. This document provides a proposed framework for conducting initial in vivo studies to determine the dosage and effects of this compound in calves.
Mechanism of Action
This compound functions by competitively binding to and blocking the action of cholecystokinin (CCK) at the CCK1 receptor. In the gastrointestinal tract, this action can modulate pancreatic secretion and gallbladder contraction. In the central nervous system, CCK receptors are involved in the modulation of dopamine pathways and pain perception.
Signaling Pathway of CCK1 Receptor and Action of this compound
Caption: CCK1 Receptor Signaling Pathway and this compound's Mechanism of Action.
Proposed Dosage and Administration
Due to the absence of specific data for this compound in calves, a conservative dose-escalation study is recommended. The proposed starting doses are extrapolated from studies of other CCK antagonists in different species and general pharmacokinetic principles in calves.
Table 1: Proposed this compound Dosage for In Vivo Studies in Calves
| Route of Administration | Proposed Starting Dose (mg/kg) | Rationale |
| Intravenous (IV) | 0.1 - 1.0 | Allows for direct systemic delivery and accurate pharmacokinetic profiling. Starting with a low dose is crucial for safety. |
| Intramuscular (IM) | 0.5 - 2.5 | Provides a parenteral alternative to IV administration with potentially slower absorption. |
| Oral (PO) | 1.0 - 5.0 | To assess oral bioavailability, which may be lower than parenteral routes. Higher initial doses may be needed to achieve therapeutic concentrations. |
Hypothetical Pharmacokinetic Parameters
The following table presents hypothetical pharmacokinetic parameters for this compound in calves, based on data from other drugs, such as pantoprazole, administered intravenously to calves. These values should be experimentally determined.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Calves (IV Administration)
| Parameter | Hypothetical Value | Description |
| T½ (Elimination Half-life) | 2 - 4 hours | The time it takes for the plasma concentration of the drug to be reduced by half. |
| Vd (Volume of Distribution) | 0.3 - 0.6 L/kg | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| CL (Clearance) | 4 - 8 mL/kg/min | The rate at which the drug is removed from the body. |
| Cmax (Maximum Concentration) | Dose-dependent | The peak plasma concentration of a drug after administration. |
| Tmax (Time to Maximum Concentration) | ~5-15 minutes (IV) | The time at which Cmax is observed. |
Experimental Protocols
Protocol 1: Single-Dose Pharmacokinetic Study of Intravenous this compound in Calves
Objective: To determine the pharmacokinetic profile of a single intravenous dose of this compound in healthy calves.
Materials:
-
Healthy Holstein calves (4-6 weeks old, ~50-60 kg)
-
This compound (sterile solution for injection)
-
Catheters for jugular vein cannulation
-
Heparinized saline
-
Blood collection tubes (e.g., EDTA or heparinized)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation: Acclimatize calves to the housing facilities for at least 7 days. Perform a health check prior to the study. Place a catheter in each jugular vein (one for drug administration, one for blood sampling).
-
Dosing: Administer a single intravenous bolus of this compound (e.g., 0.5 mg/kg) over 1-2 minutes.
-
Blood Sampling: Collect blood samples (approximately 3-5 mL) at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Sample Processing: Immediately after collection, centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Data Analysis: Analyze plasma samples for this compound concentration using a validated analytical method. Calculate pharmacokinetic parameters using appropriate software.
Experimental Workflow
Caption: Workflow for a Pharmacokinetic Study of this compound in Calves.
Protocol 2: Dose-Response Study of this compound on a Physiological Endpoint
Objective: To evaluate the dose-dependent effects of this compound on a relevant physiological parameter in calves (e.g., pancreatic enzyme secretion, gut motility, or a pain model).
Materials:
-
Healthy Holstein calves
-
This compound
-
Appropriate vehicle for administration
-
Equipment to measure the chosen physiological endpoint (e.g., ultrasound for gallbladder volume, assays for pancreatic enzymes, or behavioral pain scoring).
Procedure:
-
Animal Groups: Divide calves into multiple groups (n ≥ 6 per group), including a vehicle control group and several dose groups of this compound.
-
Baseline Measurement: Measure the baseline physiological parameter of interest before drug administration.
-
Dosing: Administer the assigned dose of this compound or vehicle to each group.
-
Post-Dose Measurement: Measure the physiological parameter at predetermined time points after administration.
-
Data Analysis: Compare the changes in the physiological parameter between the control and this compound-treated groups. Analyze for a dose-dependent effect.
Safety and Ethical Considerations
All animal experiments must be conducted in accordance with relevant national and international guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC). Calves should be monitored for any adverse effects, including changes in behavior, appetite, and vital signs. Supportive care should be provided as needed.
Conclusion
The provided application notes and protocols offer a foundational approach for initiating in vivo research with this compound in calves. Due to the current lack of specific data, it is imperative that initial studies are conducted with caution, focusing on dose-finding and establishing the pharmacokinetic profile before proceeding to efficacy studies. The successful completion of such studies will be critical in determining the potential utility of this compound in bovine medicine.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tirzepatide
Introduction
Tirzepatide is a novel dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist used in the treatment of type 2 diabetes.[1][2] Accurate and reliable analytical methods are essential for its quantification in pharmaceutical formulations, for quality control, and in pharmacokinetic studies. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Tirzepatide. RP-HPLC is a powerful technique for analyzing peptides like Tirzepatide, separating molecules based on their hydrophobicity.[1]
Principle of the Method
This method utilizes a reversed-phase C18 column to separate Tirzepatide from other potential impurities. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent allows for the efficient separation and elution of the analyte. Detection is performed using a UV detector, where the absorbance is proportional to the concentration of Tirzepatide in the sample.
Experimental Protocols
Materials and Reagents
-
Tirzepatide reference standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water, mix well, and degas.
-
Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile, mix well, and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Tirzepatide reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase mixture to obtain concentrations ranging from 10 µg/mL to 200 µg/mL.
Sample Preparation
-
For drug substance: Accurately weigh a quantity of the drug substance equivalent to about 25 mg of Tirzepatide and prepare a 1000 µg/mL solution as described for the standard stock solution. Further dilute to a concentration within the calibration range.
-
For drug product (e.g., lyophilized powder): Reconstitute the vial with a known volume of a suitable diluent (e.g., water for injection).[1] Further dilute the reconstituted solution with the mobile phase mixture to a final concentration within the calibration range.
-
Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm syringe filter to remove any particulate matter.[1]
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is functioning correctly. Inject the 100 µg/mL working standard solution five times and evaluate the following parameters.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.
Table 3: Method Validation Parameters
| Parameter | Summary of Results |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo ingredients. The peak for Tirzepatide should be pure and have no interference from the blank or placebo. |
| Linearity | A linear relationship should be established across a range of concentrations (e.g., 25-150 µg/mL). The correlation coefficient (r²) should be ≥ 0.999. |
| Accuracy | The accuracy of the method should be assessed by recovery studies on spiked samples. The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): The % RSD for multiple preparations by the same analyst on the same day should be ≤ 2.0%. Intermediate Precision (Inter-day): The % RSD for analyses conducted on different days, by different analysts, or with different equipment should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of analyte in a sample that can be detected but not necessarily quantitated. Determined to be 0.05 µg/mL. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Determined to be 0.14 µg/mL. |
| Robustness | The method's reliability should be assessed by deliberately varying parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria. |
Data Presentation
The primary output of the HPLC analysis is a chromatogram, which is a plot of the detector response versus retention time. The Tirzepatide peak should be well-resolved from any other peaks. The concentration of Tirzepatide in the samples is determined by comparing the peak area of the sample with the peak areas of the standard solutions. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
Table 4: Example Calibration Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 10 | 150 |
| 25 | 375 |
| 50 | 750 |
| 100 | 1500 |
| 150 | 2250 |
| 200 | 3000 |
Visualizations
Caption: Experimental workflow for the HPLC quantification of Tirzepatide.
References
Application Notes and Protocols for the Metabolite Identification of Tirzepatide Using Mass Spectrometry
A Note on "Tarazepide" vs. "Tirzepatide": Initial searches for "this compound" did not yield relevant results for a compound undergoing metabolite identification studies. It is highly likely that the intended compound was Tirzepatide , a well-documented dual GIP and GLP-1 receptor agonist. This document will proceed under the assumption that the user is interested in Tirzepatide.
Introduction
Tirzepatide is a novel, once-weekly injectable peptide therapeutic approved for the treatment of type 2 diabetes and obesity.[1] As a dual glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptor agonist, it represents a first-in-class treatment.[1] Understanding the metabolic fate of Tirzepatide is crucial for a comprehensive assessment of its efficacy and safety profile. Mass spectrometry, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), is an indispensable tool for the identification and characterization of drug metabolites.[2]
These application notes provide a detailed overview and generalized protocols for the in vitro metabolite identification of Tirzepatide using mass spectrometry. While specific structural data and quantitative analyses of Tirzepatide metabolites are not extensively available in public literature, the following sections outline the known metabolic pathways and provide representative protocols that can be adapted for the metabolite profiling of peptide therapeutics like Tirzepatide.
Known Metabolic Pathways of Tirzepatide
Tirzepatide is a 39-amino acid peptide modified with a C20 fatty diacid moiety.[3] Its metabolism is expected to occur through pathways typical for large peptides and includes:
-
Proteolytic Cleavage: The peptide backbone can be cleaved by various proteases present in the plasma and tissues.[4]
-
Beta-Oxidation: The C20 fatty diacid side chain can be shortened via beta-oxidation.
-
Amide Hydrolysis: The amide bonds within the peptide backbone and the linker region can undergo hydrolysis.
Intact Tirzepatide is the major circulating component, and its metabolites are primarily excreted in urine and feces.
Experimental Protocols
In Vitro Metabolite Identification in Human Liver Microsomes
This protocol describes a general procedure for the incubation of Tirzepatide with human liver microsomes to generate metabolites for identification by LC-HRMS.
Materials and Reagents:
-
Tirzepatide reference standard
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Procedure:
-
Preparation of Incubation Mixture:
-
In a microcentrifuge tube, prepare the incubation mixture by adding phosphate buffer, Tirzepatide solution (final concentration, e.g., 1 µM), and human liver microsomes (final protein concentration, e.g., 0.5 mg/mL).
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Termination of Reaction:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (if used).
-
-
Sample Preparation for LC-MS Analysis:
-
Vortex the terminated incubation samples to precipitate proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-HRMS analysis.
-
LC-HRMS Parameters for Metabolite Identification:
| Parameter | Representative Value |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over a suitable time to elute all components. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Full scan MS followed by data-dependent MS/MS (dd-MS/MS) or All Ions Fragmentation (AIF) |
| Full Scan Range | m/z 200-2000 |
| Resolution | > 60,000 |
| Collision Energy | Stepped collision energy (e.g., 10, 20, 40 eV) for dd-MS/MS to generate rich fragmentation spectra. |
Quantitative Analysis of Tirzepatide in Human Plasma
This protocol provides a method for the accurate quantification of Tirzepatide in human plasma using LC-MS/MS, which is essential for pharmacokinetic studies.
Materials and Reagents:
-
Tirzepatide reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of Tirzepatide or a structurally similar peptide)
-
Human plasma
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of Tirzepatide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Prepare a series of calibration standards and QCs by spiking the stock solution into blank human plasma to achieve the desired concentration range.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
LC-MS/MS Parameters for Quantification:
| Parameter | Representative Value |
| LC System | UHPLC system |
| Column | C18 reverse-phase column suitable for peptides (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | A rapid gradient optimized for the separation of Tirzepatide from endogenous plasma components. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for Tirzepatide and the Internal Standard would need to be optimized. |
Data Presentation
The following tables are representative examples of how quantitative data for Tirzepatide metabolites could be presented. The values provided are hypothetical and for illustrative purposes only.
Table 1: Representative In Vitro Metabolic Stability of Tirzepatide in Human Liver Microsomes
| Time (minutes) | Tirzepatide Concentration (µM) | % Parent Remaining |
| 0 | 1.00 | 100.0 |
| 15 | 0.85 | 85.0 |
| 30 | 0.72 | 72.0 |
| 60 | 0.51 | 51.0 |
| 120 | 0.24 | 24.0 |
Table 2: Representative Metabolite Profile of Tirzepatide in Human Liver Microsomes (60 min incubation)
| Metabolite ID | Proposed Biotransformation | Measured m/z | Mass Shift from Parent | Relative Abundance (%) |
| M1 | Mono-oxidation | 4829.45 | +16 | 15.2 |
| M2 | Deamidation | 4814.46 | +1 | 8.5 |
| M3 | Beta-oxidation of fatty acid | 4787.42 | -26 | 5.1 |
| M4 | Proteolytic Cleavage (Fragment A) | 2450.21 | -2363.24 | 22.8 |
| M5 | Proteolytic Cleavage (Fragment B) | 2364.23 | -2449.22 | 18.9 |
Visualizations
GIP and GLP-1 Receptor Signaling Pathway
The following diagram illustrates the signaling pathways activated by GIP and GLP-1, which are the targets of Tirzepatide.
Caption: GIP and GLP-1 signaling pathways leading to insulin secretion and gene expression.
Experimental Workflow for Metabolite Identification
The diagram below outlines the key steps in an in vitro metabolite identification study.
Caption: Workflow for in vitro metabolite identification of Tirzepatide.
References
Application Notes and Protocols for Tarazepide in Situ Hybridization for Receptor Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarazepide is a potent and selective antagonist of the Cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor (GPCR) predominantly found in the gastrointestinal tract and specific regions of the central nervous system. Understanding the precise localization of the CCK-A receptor is crucial for elucidating the mechanism of action of this compound and for the development of targeted therapeutics. In situ hybridization (ISH) is a powerful technique that allows for the visualization and quantification of specific mRNA transcripts within the morphological context of tissues. This document provides detailed application notes and protocols for the use of in situ hybridization to determine the localization of the CCK-A receptor mRNA (CCKAR), the molecular target of this compound.
Principle of the Method
In situ hybridization utilizes a labeled nucleic acid probe that is complementary to the target mRNA sequence (in this case, CCKAR mRNA). This probe hybridizes to the target mRNA within the cells of a tissue section. The label on the probe can then be detected, allowing for the visualization of the mRNA distribution. Advanced ISH techniques, such as RNAscope™, employ a proprietary probe design and signal amplification strategy to enable single-molecule detection with high specificity and sensitivity, making it particularly well-suited for detecting GPCRs which are often expressed at low levels.
Data Presentation
Quantitative analysis of in situ hybridization data allows for the objective assessment of receptor mRNA expression levels across different tissues or experimental conditions. The data can be presented in various formats, with tables providing a clear and structured summary for comparison.
Table 1: Binding Affinity of this compound for the CCK-A Receptor
| Compound | Receptor | Binding Affinity (Ki) | Assay Conditions | Reference |
| This compound | CCK-A | Value to be determined experimentally | e.g., Radioligand binding assay with [3H]this compound in cells expressing recombinant CCK-A receptor | (Internal Data) |
Table 2: Quantitative Analysis of CCK-A Receptor (CCKAR) mRNA Expression by In Situ Hybridization
| Tissue Region | Cell Type | Average Signal Dots per Cell | Percentage of Positive Cells (%) | Notes |
| e.g., Gastric Antrum | e.g., Smooth Muscle Cells | Value from quantitative analysis | Value from quantitative analysis | e.g., High expression observed |
| e.g., Pancreatic Acini | e.g., Acinar Cells | Value from quantitative analysis | Value from quantitative analysis | e.g., Moderate expression observed |
| e.g., Brain (Nucleus Accumbens) | e.g., Neurons | Value from quantitative analysis | Value from quantitative analysis | e.g., Low but detectable expression |
Note: The values in this table are placeholders and should be populated with data obtained from the quantitative analysis of in situ hybridization experiments as described in the protocol below.
Signaling Pathway and Experimental Workflow
To visually represent the key processes, the following diagrams have been generated using the DOT language.
Experimental Protocols
This section provides a detailed methodology for performing in situ hybridization to localize CCKAR mRNA in formalin-fixed, paraffin-embedded (FFPE) tissues using the RNAscope™ 2.5 HD Reagent Kit (Brown or Red) as a widely accepted and sensitive method.
Materials:
-
RNAscope™ 2.5 HD Reagent Kit (Brown or Red) (Advanced Cell Diagnostics)
-
RNAscope™ Target Probe for CCKAR (custom order from Advanced Cell Diagnostics)
-
RNAscope™ Positive Control Probe (e.g., PPIB)
-
RNAscope™ Negative Control Probe (e.g., dapB)
-
FFPE tissue sections (4-5 µm) on SuperFrost Plus slides
-
Dewaxing and Rehydration solutions: Xylene, Ethanol (100%, 95%, 70%)
-
Nuclease-free water
-
1X PBS
-
Hematoxylin for counterstaining
-
Mounting medium
-
HybEZ™ Hybridization System (or equivalent)
-
Microscope with a digital camera
Protocol:
Day 1: Deparaffinization, Pretreatment, and Probe Hybridization
-
Baking: Bake slides for 1 hour at 60°C.
-
Deparaffinization:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse slides in 100% Ethanol: 2 x 1 minute.
-
Air dry for 5 minutes.
-
-
Hydrogen Peroxide Treatment:
-
Apply RNAscope™ Hydrogen Peroxide to the sections and incubate for 10 minutes at room temperature.
-
Rinse slides twice with nuclease-free water.
-
-
Target Retrieval:
-
Place slides in a slide rack and immerse in a beaker containing RNAscope™ Target Retrieval Reagent.
-
Heat the beaker in a steamer or water bath at 98-102°C for 15 minutes.
-
Rinse slides in nuclease-free water, then in 100% Ethanol, and air dry.
-
-
Protease Treatment:
-
Apply RNAscope™ Protease Plus to the sections and incubate for 30 minutes at 40°C in the HybEZ™ oven.
-
Rinse slides twice with nuclease-free water.
-
-
Probe Hybridization:
-
Apply the CCKAR target probe, positive control probe, or negative control probe to the respective sections.
-
Incubate for 2 hours at 40°C in the HybEZ™ oven.
-
-
Washing:
-
Wash slides with 1X RNAscope™ Wash Buffer: 2 x 2 minutes at room temperature.
-
Day 2: Signal Amplification and Detection
-
Amplification Steps (Amp 1-6):
-
Apply RNAscope™ Amp 1 and incubate for 30 minutes at 40°C.
-
Wash with 1X Wash Buffer: 2 x 2 minutes.
-
Apply RNAscope™ Amp 2 and incubate for 15 minutes at 40°C.
-
Wash with 1X Wash Buffer: 2 x 2 minutes.
-
Apply RNAscope™ Amp 3 and incubate for 30 minutes at 40°C.
-
Wash with 1X Wash Buffer: 2 x 2 minutes.
-
Apply RNAscope™ Amp 4 and incubate for 15 minutes at 40°C.
-
Wash with 1X Wash Buffer: 2 x 2 minutes.
-
Apply RNAscope™ Amp 5 and incubate for 30 minutes at room temperature.
-
Wash with 1X Wash Buffer: 2 x 2 minutes.
-
Apply RNAscope™ Amp 6 and incubate for 15 minutes at room temperature.
-
Wash with 1X Wash Buffer: 2 x 2 minutes.
-
-
Detection:
-
For the Brown kit: Mix equal parts of DAB-A and DAB-B. Apply to sections and incubate for 10 minutes at room temperature.
-
For the Red kit: Apply the RED developing solution and incubate for 10 minutes at room temperature.
-
Rinse slides with nuclease-free water.
-
-
Counterstaining:
-
Stain slides with Hematoxylin for 2 minutes.
-
"Blue" the slides in water.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a series of ethanol and xylene washes.
-
Mount with a permanent mounting medium.
-
Data Analysis and Quantification:
-
Image Acquisition:
-
Scan slides at high resolution or capture images of representative areas using a bright-field microscope.
-
-
Qualitative Assessment:
-
Visually inspect the slides to determine the cellular and subcellular localization of the CCKAR mRNA signal (brown or red dots).
-
The positive control probe should show a strong signal in most cells, while the negative control probe should have no or minimal background staining.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ with appropriate plugins, HALO®, or QuPath) to quantify the signal.[1]
-
Dot Counting: The software can be trained to recognize and count the number of signal dots per cell.
-
Scoring: A semi-quantitative scoring system can be employed based on the average number of dots per cell (e.g., Score 0: no staining; Score 1: 1-3 dots/cell; Score 2: 4-9 dots/cell; Score 3: 10-15 dots/cell; Score 4: >15 dots/cell).[2]
-
Calculate the average number of dots per cell and the percentage of positive cells for each tissue region of interest.
-
Present the quantitative data in a structured table for easy comparison (see Table 2).
-
Conclusion
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of in situ hybridization for the localization of the CCK-A receptor, the target of this compound. The detailed protocols and data presentation guidelines will facilitate the generation of robust and quantifiable data on receptor distribution, which is essential for understanding the pharmacology of this compound and for the development of novel therapeutics targeting the CCK-A receptor. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental procedures involved.
References
Application Notes and Protocols for Autoradiography Studies with Radiolabeled Tarazepide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarazepide is a potent and specific non-peptide antagonist of the Cholecystokinin-A (CCK-A) receptor. This receptor subtype is predominantly found in the gastrointestinal tract, including the pancreas and gallbladder, as well as in specific regions of the central nervous system. The CCK-A receptor plays a crucial role in regulating various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, satiety, and anxiety. The development of radiolabeled analogs of this compound allows for the quantitative visualization and characterization of CCK-A receptor distribution and density in tissues, providing a powerful tool for preclinical research and drug development.
These application notes provide a comprehensive overview of the use of radiolabeled this compound in autoradiography studies, including its binding characteristics, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Binding Affinities of CCK-A Receptor Antagonists
While specific binding affinity data for radiolabeled this compound is not widely published, the following table summarizes the binding affinities of well-characterized non-peptide CCK-A receptor antagonists. This data provides a reference for the expected binding characteristics of a radiolabeled this compound analog.
| Compound | Radioligand Used in Assay | Tissue/Cell Line | Binding Affinity |
| L-365,031 | ¹²⁵I-Bolton Hunter CCK-8 | Rat Interpeduncular Nucleus | IC₅₀ = 70 nM[1] |
| ³H-L-364,718 | ³H-L-364,718 | Rat Medulla (AP/NTS) | Kd = 0.14 nM[1] |
| Devazepide | ¹²⁵I-CCK-8 | Human CCK-A Receptor | IC₅₀ ≈ 5 nM[2] |
| CCK-A receptor inhibitor 1 | Not Specified | Not Specified | IC₅₀ = 340 nM[3] |
Signaling Pathway and Experimental Workflow
CCK-A Receptor Signaling Pathway
The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various physiological responses, such as enzyme secretion from pancreatic acinar cells. As an antagonist, this compound blocks the initiation of this cascade by preventing the binding of CCK to the receptor.
Caption: CCK-A Receptor Signaling Pathway.
Experimental Workflow for In Vitro Autoradiography
The following diagram outlines the key steps involved in performing an in vitro autoradiography study with radiolabeled this compound.
Caption: In Vitro Autoradiography Workflow.
Experimental Protocols
A. Synthesis of Radiolabeled this compound (General Considerations)
The synthesis of radiolabeled this compound would typically involve the introduction of a radionuclide such as tritium (³H) or carbon-14 (¹⁴C) into the molecule.[4] The choice of isotope depends on the desired specific activity and the synthetic feasibility. Tritiation can often be achieved with high specific activity through catalytic exchange or reduction of a suitable precursor. Carbon-14 labeling usually requires a more complex multi-step synthesis. The final radiolabeled product must be purified, typically by high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before use in binding assays.
B. In Vitro Receptor Autoradiography Protocol for [³H]-Tarazepide
This protocol is adapted from established methods for other radiolabeled CCK receptor ligands and can be optimized for specific tissues and experimental goals.
1. Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Rapidly dissect the tissue of interest (e.g., brain, pancreas) and freeze it in isopentane cooled with dry ice or liquid nitrogen to minimize ice crystal formation.
-
Store the frozen tissue at -80°C until sectioning.
-
Using a cryostat, cut 10-20 µm thick sections of the tissue.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the mounted sections at -80°C.
2. Pre-incubation:
-
Bring the slides to room temperature.
-
Pre-incubate the sections in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.
3. Incubation:
-
Prepare the incubation buffer containing the desired concentration of [³H]-Tarazepide (e.g., in the low nM range, to be determined by saturation binding experiments). The buffer may contain protease inhibitors to prevent ligand degradation.
-
For determination of non-specific binding, a parallel set of slides should be incubated in the same buffer containing an excess (e.g., 1 µM) of unlabeled this compound or another potent CCK-A antagonist.
-
Incubate the sections with the radioligand solution for 60-120 minutes at room temperature to reach binding equilibrium.
4. Washing:
-
After incubation, rapidly wash the slides in ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Perform multiple washes of short duration (e.g., 2-3 washes of 1-2 minutes each).
-
A final quick rinse in ice-cold deionized water can be performed to remove buffer salts.
5. Drying:
-
Dry the sections rapidly under a stream of cool, dry air.
6. Exposure and Imaging:
-
Appose the dried sections to a tritium-sensitive phosphor imaging screen or autoradiographic film in a light-tight cassette.
-
Include calibrated tritium standards to allow for quantification of radioactivity.
-
Expose for a period of several days to weeks, depending on the specific activity of the radioligand and the density of the receptors.
-
After exposure, scan the phosphor screen using a phosphor imager or develop the film.
7. Data Analysis:
-
Quantify the optical density of the autoradiograms in specific regions of interest using a computerized image analysis system.
-
Convert the optical density values to fmol/mg tissue equivalent using the co-exposed tritium standards.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each region of interest.
Conclusion
The use of radiolabeled this compound in autoradiography provides a highly sensitive and anatomically precise method for studying the distribution and pharmacology of CCK-A receptors. The protocols and data presented here serve as a guide for researchers to design and execute robust autoradiography experiments. Such studies are invaluable for understanding the role of the CCK-A receptor in health and disease and for the preclinical evaluation of novel therapeutic agents targeting this receptor.
References
- 1. Autoradiographic localization and biochemical characterization of peripheral type CCK receptors in rat CNS using highly selective nonpeptide CCK antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CCK-A receptor inhibitor 1 | cholecystokinin | TargetMol [targetmol.com]
- 4. moravek.com [moravek.com]
Application Notes and Protocols for Electrophysiological Studies of Tarazepide using Patch Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tarazepide is a potent and specific antagonist of the Cholecystokinin A (CCK-A) receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including gastrointestinal motility, pancreatic secretion, and neuronal signaling.[1] Understanding the electrophysiological consequences of CCK-A receptor modulation by this compound is crucial for elucidating its mechanism of action and therapeutic potential. These application notes provide a comprehensive guide for investigating the effects of this compound using patch clamp electrophysiology.
The CCK-A receptor is known to couple to Gq/11 or Gs proteins, initiating a signaling cascade that typically involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] This cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC), which can modulate the activity of various ion channels.[3][4] Electrophysiological studies have demonstrated that activation of the CCK-A receptor can lead to cellular depolarization through the modulation of nonselective cation channels and potassium channels.
This compound, as a CCK-A receptor antagonist, is expected to inhibit these CCK-induced electrophysiological effects. This document outlines the necessary protocols to observe and quantify the antagonistic action of this compound on CCK-A receptor-mediated ion channel modulation.
Data Presentation
Table 1: this compound Profile
| Property | Value | Reference |
| Target | Cholecystokinin A (CCK-A) Receptor | |
| Mechanism of Action | Antagonist | |
| Chemical Class | N-acyl-alpha amino acid derivative |
Table 2: Quantitative Data of a Representative CCK-A Receptor Antagonist (Devazepide)
| Compound | Cell Type | Parameter | Value | Reference |
| Devazepide | Ewing Tumor Cells | Effective Concentration for Growth Inhibition | 10 µM | |
| Devazepide | Human CCKA Receptors (transfected in COS-7 cells) | IC50 (vs. 125I-BH-CCK-8) | ~5 nM |
Signaling Pathway
The activation of the CCK-A receptor by its endogenous ligand, cholecystokinin (CCK), initiates a signaling cascade that ultimately modulates ion channel activity. This compound is expected to block this pathway at the receptor level.
Figure 1. CCK-A receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of CCK-Induced Currents
Objective: To characterize the effects of the CCK-A receptor agonist, cholecystokinin octapeptide (CCK-8), on the whole-cell currents of a suitable cell type expressing CCK-A receptors and to determine the antagonistic effect of this compound.
Cell System:
-
Primary Choice: Primary cultures of nodose ganglion neurons or gastric smooth muscle cells, which endogenously express CCK-A receptors.
-
Alternative: A stable cell line (e.g., HEK293, CHO) heterologously expressing the human CCK-A receptor. This provides a more homogenous and reproducible system.
Materials:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with KOH, osmolarity ~290 mOsm).
-
Agonist: Cholecystokinin octapeptide, sulfated (CCK-8S). Stock solution (1 mM in water) stored at -20°C. Working concentrations: 1 nM - 1 µM.
-
Antagonist: this compound. Stock solution (10 mM in DMSO) stored at -20°C. Working concentrations: 10 nM - 10 µM. Note: The final DMSO concentration should be kept below 0.1%.
Procedure:
-
Prepare the cell culture on glass coverslips suitable for patch clamp recording.
-
Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the external solution at a rate of 1-2 mL/min.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Record a stable baseline current for at least 2-3 minutes.
-
Apply CCK-8S at a chosen concentration (e.g., 100 nM) to the cell via the perfusion system and record the induced current. CCK-A receptor activation is expected to induce an inward current.
-
Wash out the CCK-8S with the external solution until the current returns to baseline.
-
Pre-incubate the cell with this compound (e.g., 1 µM) for 5-10 minutes.
-
While still in the presence of this compound, co-apply CCK-8S (100 nM).
-
Record the current response and compare the amplitude of the CCK-induced current in the absence and presence of this compound.
-
To determine the IC50 of this compound, perform a concentration-response experiment by applying a fixed concentration of CCK-8S in the presence of increasing concentrations of this compound.
Protocol 2: Current-Clamp Recording of CCK-Induced Depolarization
Objective: To investigate the effect of CCK-8S on the membrane potential and the inhibitory action of this compound.
Materials: Same as Protocol 1.
Procedure:
-
Follow steps 1-5 of Protocol 1 to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode and record the resting membrane potential.
-
Record a stable baseline membrane potential for 2-3 minutes.
-
Apply CCK-8S (e.g., 100 nM) and record the change in membrane potential. Activation of CCK-A receptors is expected to cause membrane depolarization.
-
Wash out the agonist until the membrane potential returns to the resting level.
-
Pre-incubate with this compound (e.g., 1 µM) for 5-10 minutes.
-
Co-apply CCK-8S (100 nM) in the presence of this compound and record the membrane potential response.
-
Compare the magnitude of the CCK-induced depolarization in the absence and presence of this compound.
Experimental Workflow and Logic
The following diagram illustrates the logical flow of an experiment designed to test the antagonistic properties of this compound.
Figure 2. Experimental workflow for patch clamp analysis of this compound.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the electrophysiological effects of this compound as a CCK-A receptor antagonist. By utilizing patch clamp techniques, researchers can directly measure the impact of this compound on ion channel activity and membrane potential, providing valuable insights into its cellular mechanism of action. The successful execution of these experiments will contribute to a deeper understanding of the pharmacological profile of this compound and its potential therapeutic applications.
References
- 1. CCK regulates nonselective cation channels in guinea pig gastric smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-A signaling regulates automaticity of pacemaker cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Troubleshooting & Optimization
Technical Support Center: Tarazepide Solubility and Formulation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tarazepide.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is known to have low aqueous solubility. Published data on its exact solubility in water is limited, but its frequent formulation as a suspension for in vivo studies suggests it is a poorly soluble compound.[1] For practical purposes, it is recommended to determine the solubility in your specific buffer system empirically.
Q2: I am observing precipitation of this compound in my aqueous buffer. What can I do?
A2: Precipitation is a common issue due to this compound's low aqueous solubility. Here are a few troubleshooting steps:
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[2][3]
-
Addition of Surfactants: Surfactants can aid in solubilizing poorly soluble drugs by forming micelles.[4]
-
Particle Size Reduction: If you are working with a solid form of this compound, reducing the particle size can increase the dissolution rate.[4]
Q3: Which organic solvents are recommended for dissolving this compound?
Q4: How can I prepare a stock solution of this compound?
A4: To prepare a stock solution, start by dissolving this compound in an appropriate water-miscible organic solvent, such as DMSO, at a high concentration. This stock solution can then be diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as it may affect biological systems. It is recommended to keep the final solvent concentration below 1%, and ideally below 0.1%.
Troubleshooting Guides
Issue 1: Low Bioavailability in In Vivo Studies
Symptoms:
-
Inconsistent or lower-than-expected therapeutic efficacy.
-
High variability in plasma drug concentrations between subjects.
Possible Cause: Poor dissolution and absorption of this compound in the gastrointestinal tract due to its low aqueous solubility.
Solutions:
| Solution | Description | Advantages | Disadvantages |
| Solid Dispersion | Dispersing this compound in a hydrophilic carrier matrix at the molecular level. | Enhances dissolution rate and bioavailability. | Requires specialized formulation development. |
| Nanosuspension | Reducing the particle size of this compound to the nanometer range. | Increases surface area for faster dissolution. | May require specialized equipment for milling. |
| Lipid-Based Formulation | Formulating this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). | Can improve lymphatic absorption and bypass first-pass metabolism. | Formulation can be complex. |
Issue 2: Compound Precipitation During Cell-Based Assays
Symptoms:
-
Visible precipitate in culture wells after adding this compound.
-
Inconsistent and non-reproducible assay results.
-
Cell toxicity unrelated to the pharmacological effect.
Possible Cause: The concentration of this compound in the final assay medium exceeds its solubility limit, leading to precipitation.
Solutions:
| Solution | Description | Expected Solubility Increase (Hypothetical) |
| pH Optimization | Adjust the pH of the culture medium to a value where this compound exhibits higher solubility. | 2-5 fold |
| Use of Co-solvents | Add a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) to the final medium. | 5-20 fold |
| Complexation with Cyclodextrins | Encapsulate this compound within cyclodextrin molecules to enhance its aqueous solubility. | 10-50 fold |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30) in a suitable organic solvent (e.g., methanol) in a 1:4 drug-to-carrier ratio.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40°C.
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it using a mortar and pestle.
-
Sieving: Pass the resulting powder through a fine-mesh sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous vs. crystalline) using techniques like HPLC, USP dissolution apparatus II, and XRD/DSC, respectively.
Protocol 2: Solubility Determination Using the Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvent systems (e.g., water, PBS pH 7.4, various co-solvent mixtures).
-
Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant, dilute it appropriately, and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Solid dispersion preparation and mechanism of action.
References
Technical Support Center: Tarazepide for In Vitro Assays
This guide provides detailed protocols and troubleshooting advice for dissolving and using Tarazepide in in vitro research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: For in vitro assays, particularly cell-based experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2][3] It is crucial to use anhydrous, cell culture-grade DMSO to ensure the stability and sterility of your stock solution.[1]
Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[1] It is essential to include a vehicle control in your experiments, which consists of the cell culture medium with the same final concentration of DMSO as used for your this compound-treated samples.
Q3: My this compound solution precipitates when I add it to the cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock into an aqueous solution (like cell culture medium) is a common issue known as "solvent shock." Please refer to the Troubleshooting Guide below for detailed steps on how to resolve this.
Q4: How should I store the this compound stock solution?
A4: Once dissolved in DMSO, the stock solution should be stored at -20°C or -80°C. It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Experimental Protocols
Preliminary Solubility Testing (Small-Scale)
Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test to determine the optimal solvent and concentration.
| Solvent | Polarity Index | Recommended for In Vitro Assays? | Notes |
| DMSO | 7.2 | Yes (Recommended) | Universal solvent for creating high-concentration stock solutions. Generally well-tolerated by most cell lines at final concentrations ≤ 0.5%. |
| Ethanol | 5.2 | Yes (With Caution) | Can be used for some compounds, but may be more toxic to cells than DMSO at similar concentrations. |
| PBS (pH 7.2) | High | No (for stock) | Sparingly soluble in aqueous buffers. Direct dissolution in aqueous solutions is generally not feasible for hydrophobic compounds like this compound. |
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a general procedure for preparing a 10 mM stock solution. Adjust the amounts as needed for your specific requirements.
Materials:
-
This compound powder (Molecular Weight: ~448.52 g/mol )
-
Anhydrous, cell culture-grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh 1 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Use the following formula to calculate the volume of DMSO required:
-
Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Desired Concentration (mM)) * 1,000,000
-
For 1 mg of this compound (MW ~448.52) and a 10 mM stock:
-
Volume (µL) = (1 / 448.52) * (1 / 10) * 1,000,000 ≈ 222.9 µL
-
-
-
Add Solvent: Add the calculated volume (222.9 µL) of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex for 1-2 minutes. Visually inspect the solution to ensure all particles have dissolved. If needed, sonicate the solution in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C, protected from light.
Preparation of Working Solutions for Cell-Based Assays
This protocol describes how to dilute the high-concentration stock solution into your cell culture medium.
Procedure:
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is best to perform a serial dilution. For example, to prepare a 100 µM working solution from a 10 mM stock, first, create a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution:
-
Warm your cell culture medium to 37°C.
-
To prevent precipitation, add the this compound stock solution (or intermediate dilution) to the pre-warmed medium while gently vortexing or swirling the tube. Do not add the medium to the concentrated DMSO stock.
-
Ensure the final concentration of DMSO in the medium is below the toxic level for your specific cell line (generally ≤ 0.5%).
-
Example: To make 1 mL of 10 µM final concentration from a 1 mM intermediate stock, add 10 µL of the 1 mM stock to 990 µL of cell culture medium. The final DMSO concentration will be 1%. If this is too high, a further intermediate dilution step is required.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | Compound is not fully dissolved. | - Continue to vortex or sonicate the solution.- Gently warm the solution to 37°C for a short period to aid dissolution. |
| Precipitation upon dilution in aqueous medium | "Solvent shock" - rapid change in solvent polarity. | - Perform serial dilutions in your organic solvent (e.g., DMSO) before the final dilution into the aqueous medium.- Add the DMSO stock solution dropwise to the pre-warmed, continuously stirred or vortexed aqueous medium.- Use co-solvents such as PEG400 or Tween 80 in some applications, but check for compatibility with your assay. |
| Inconsistent experimental results | - Degradation of the compound due to repeated freeze-thaw cycles.- Inaccurate pipetting of viscous DMSO. | - Aliquot the stock solution into single-use volumes.- Use positive displacement pipettes or ensure slow and careful pipetting with standard air displacement pipettes. |
| Cell toxicity observed in vehicle control | Final DMSO concentration is too high for the cell line. | - Reduce the final DMSO concentration by using a higher stock concentration or performing additional serial dilutions.- Determine the maximum tolerable DMSO concentration for your specific cell line with a toxicity assay. |
Visualized Workflows and Pathways
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified CCK-A receptor signaling pathway.
References
Navigating Tarazepide Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Tarazepide, a potent and specific cholecystokinin A (CCKA) receptor antagonist, holds significant promise in various research applications. However, its low aqueous solubility presents a common challenge, often leading to precipitation in buffer systems and compromising experimental outcomes. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent this compound precipitation, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the buffer?
A1: this compound is a poorly water-soluble compound.[1] Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit in a particular aqueous buffer. This can be triggered by several factors, including:
-
pH of the buffer: As a weakly basic compound, this compound's solubility is highly dependent on the pH of the solution. It is generally more soluble in acidic conditions.[2][3]
-
Buffer composition and ionic strength: The type of buffer and its salt concentration can influence the solubility of small molecules.
-
Temperature: Temperature affects the solubility of most compounds. For many solids, solubility increases with temperature.[4][5]
-
"Crashing out" from organic solvent stock: When a concentrated stock solution of this compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to precipitate.
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for many nonpolar compounds.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Protect the stock solution from light.
Q4: What is a safe final concentration of DMSO in my experiment?
A4: The final concentration of DMSO in your experimental system (e.g., cell culture) should typically be kept below 0.5%, and ideally at 0.1% or lower, as higher concentrations can be toxic to cells and may interfere with the experimental results.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
This is a frequent issue caused by the rapid change in solvent environment.
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to lower the final working concentration of this compound in your assay.
-
Optimize Dilution Technique:
-
Pre-warm the buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C) before adding the this compound stock.
-
Add stock to buffer with mixing: Add the small volume of the DMSO stock solution directly into the full volume of the pre-warmed buffer while vortexing or stirring vigorously. This promotes rapid dispersion.
-
Serial Dilution: For sensitive applications, perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer.
-
-
Adjust pH: If your experimental conditions permit, using a buffer with a slightly more acidic pH may increase this compound's solubility.
Issue 2: Precipitation Over Time During Incubation
This may indicate that the solution is supersaturated and thermodynamically unstable.
Troubleshooting Steps:
-
Incorporate Solubilizing Agents:
-
Surfactants: The addition of a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can help to maintain this compound in solution by forming micelles.
-
Cyclodextrins: These molecules can form inclusion complexes with hydrophobic drugs, increasing their apparent solubility.
-
-
Temperature Control: Ensure a constant and appropriate temperature is maintained throughout the experiment, as fluctuations can affect solubility.
Data Presentation: this compound Solubility Profiles
The following tables provide illustrative quantitative data on the kinetic solubility of this compound in common laboratory buffers at different pH values and temperatures. This data is intended to guide experimental design. Note: This is synthesized data based on the expected behavior of similar compounds and should be used as a reference.
Table 1: Effect of pH and Buffer Type on this compound Kinetic Solubility at 25°C
| pH | Phosphate Buffer (50 mM) - Solubility (µM) | TRIS Buffer (50 mM) - Solubility (µM) |
| 5.0 | 25.8 | N/A |
| 6.0 | 15.2 | N/A |
| 7.0 | 5.1 | 4.8 |
| 7.4 | 2.3 | 2.1 |
| 8.0 | 0.9 | 0.8 |
Table 2: Effect of Temperature on this compound Kinetic Solubility in Phosphate Buffer (50 mM, pH 7.4)
| Temperature (°C) | Solubility (µM) |
| 4 | 1.1 |
| 25 | 2.3 |
| 37 | 4.5 |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
Objective: To prepare a working solution of this compound in an aqueous buffer while minimizing precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator
-
Desired aqueous buffer (e.g., Phosphate Buffered Saline, PBS)
Methodology:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. If necessary, briefly sonicate or warm the solution at 37°C.
-
Store the stock solution in single-use aliquots at -20°C or -80°C.
-
-
Prepare the Final Working Solution:
-
Pre-warm the desired aqueous buffer to the experimental temperature (e.g., 37°C).
-
Calculate the volume of the this compound stock solution needed to achieve the final desired concentration.
-
While gently vortexing the pre-warmed buffer, add the calculated volume of the this compound stock solution dropwise.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to reduce the final concentration or employ strategies from the troubleshooting guide.
-
Protocol 2: Kinetic Solubility Assessment
Objective: To determine the maximum kinetic solubility of this compound in a specific buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Aqueous buffer of interest
-
96-well plate (polypropylene for better compound compatibility)
-
Plate reader capable of measuring absorbance or turbidity
Methodology:
-
Prepare Serial Dilutions: Prepare a 2-fold serial dilution of the this compound-DMSO stock solution in DMSO.
-
Add to Buffer: In a 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing a larger volume (e.g., 198 µL) of the pre-warmed aqueous buffer. This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Incubate: Incubate the plate at the desired temperature for a relevant time period (e.g., 1-2 hours).
-
Measure Turbidity: Measure the absorbance of each well at a wavelength of 620 nm. An increase in absorbance compared to the vehicle control (buffer + DMSO) indicates precipitation.
-
Determine Solubility Limit: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit under those conditions.
Mandatory Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: this compound antagonizes the CCKA receptor signaling pathway.
References
Tarazepide stability and storage conditions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and storage of Tarazepide. The following information is curated to address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a well-sealed container at room temperature (20°C to 25°C or 68°F to 77°F), protected from light and moisture. Long-term storage at lower temperatures (2-8°C) may be considered for enhanced stability, although specific data on this is limited. Avoid exposure to high humidity and direct sunlight.
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent, pH, and storage temperature. For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For longer-term storage, it is recommended to prepare aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; for example, solutions in protic solvents may be more susceptible to hydrolysis.
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, which includes a benzodiazepine core and an N-acyl amino acid moiety, this compound is potentially susceptible to degradation through hydrolysis, oxidation, and photolysis.[1][2][3] The amide and lactam rings in the benzodiazepine structure can be susceptible to hydrolysis under acidic or basic conditions. The aromatic rings suggest a potential for photodegradation upon exposure to UV light.
Q4: Is this compound sensitive to light?
A4: Yes, compounds with similar benzodiazepine structures have shown sensitivity to light (photolability).[1][4] Therefore, it is crucial to protect both solid this compound and its solutions from light. Use amber vials or wrap containers with aluminum foil during experiments and storage.
Q5: What signs of degradation should I look for?
A5: Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For solutions, precipitation or a change in color may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is essential to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your this compound stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound stock solution. | - Assess the purity of the stock solution using a validated stability-indicating HPLC method. - Prepare fresh solutions from solid this compound for critical experiments. - Review storage conditions of the stock solution (temperature, light exposure, solvent). |
| Precipitate forms in a stored this compound solution. | - Poor solubility of this compound in the chosen solvent at the storage temperature. - Degradation of this compound leading to the formation of insoluble products. | - Try a different solvent or a co-solvent system to improve solubility. - Gently warm the solution to see if the precipitate redissolves (if warming is not expected to cause degradation). - Analyze the precipitate and supernatant separately by HPLC to identify the components. |
| Loss of compound potency over time. | Chemical instability and degradation under experimental conditions (e.g., pH of buffer, temperature). | - Perform forced degradation studies to understand the stability of this compound under your specific experimental conditions. - Adjust the pH of your buffers to a range where this compound is more stable (if possible for your experiment). - Minimize the time this compound is exposed to harsh conditions. |
Data Presentation
Table 1: Inferred Stability of this compound Under Stressed Conditions (Hypothetical Data)
| Condition | Parameter | Observation | Potential Degradation Pathway |
| Acidic | 0.1 M HCl at 60°C for 24h | Significant degradation | Hydrolysis of amide and lactam moieties |
| Basic | 0.1 M NaOH at 60°C for 24h | Moderate degradation | Hydrolysis of amide and lactam moieties |
| Oxidative | 3% H₂O₂ at RT for 24h | Minor degradation | Oxidation of electron-rich centers |
| Photolytic | UV light (254 nm) at RT for 24h | Significant degradation | Photochemical reactions of aromatic rings |
| Thermal | 80°C for 48h (solid) | Minor degradation | Thermal decomposition |
Note: This table is based on the general behavior of benzodiazepine compounds and is for illustrative purposes. Specific stability studies for this compound are not publicly available.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol describes a general reverse-phase HPLC method that can be adapted to assess the stability of this compound.
1. Instrumentation and Columns:
- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Mobile Phase:
- A mixture of acetonitrile and a buffer solution (e.g., phosphate or acetate buffer). The exact ratio and pH should be optimized to achieve good separation between this compound and its potential degradation products. A gradient elution may be necessary.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Column Temperature: 30°C
- Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (a photodiode array detector is recommended for method development).
4. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
5. Forced Degradation Study:
- To validate the stability-indicating nature of the method, perform forced degradation studies. Expose this compound solutions to acidic, basic, oxidative, photolytic, and thermal stress as outlined in Table 1.
- Analyze the stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent this compound peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Isolation and structural elucidation of degradation products of alprazolam: photostability studies of alprazolam tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of Degradation Behavior of Nitrazepam, a Benzodiazepine Drug, under Basic Conditions: Study on Degradability of Drugs in Stomach (IV) [jstage.jst.go.jp]
- 4. Benzodiazepine-induced photosensitivity reactions: A compilation of cases from literature review with Naranjo causality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tirzepatide Concentration for Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Tirzepatide for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Tirzepatide and what is its mechanism of action?
Tirzepatide is a novel dual agonist for the glucose-dependent insulinotropic polypeptide (GIP) receptor and the glucagon-like peptide-1 (GLP-1) receptor.[1][2] It is a synthetic peptide analog of GIP, comprising 39 amino acids, which has been chemically modified to improve its stability and duration of action.[3][4] Upon binding to GIP and GLP-1 receptors, Tirzepatide activates intracellular signaling pathways, primarily through the Gαs protein, leading to an increase in cyclic adenosine monophosphate (cAMP) production.[5] This signaling cascade plays a crucial role in regulating insulin secretion and glucose metabolism. A key feature of Tirzepatide is its biased agonism at the GLP-1 receptor, where it preferentially stimulates cAMP generation over β-arrestin recruitment. This biased signaling is thought to contribute to its potent therapeutic effects.
Q2: What is a recommended starting concentration range for Tirzepatide in a new cell-based assay?
For a novel peptide therapeutic like Tirzepatide, it is advisable to start with a broad concentration range to determine its effect on a new cell line. A typical starting range for in vitro cell-based assays would be from low nanomolar (nM) to low micromolar (µM). Based on in vitro pharmacology studies, Tirzepatide shows high potency. For instance, in HEK293 cells expressing the human GIP receptor, the EC50 for cAMP accumulation was 0.18 nM, and for the human GLP-1 receptor, it was 3.24 nM. Therefore, a sensible starting dose-response experiment could span from 0.01 nM to 1 µM.
Q3: How do I determine the optimal Tirzepatide concentration for my specific cell line and assay?
The optimal concentration of Tirzepatide is highly dependent on the specific cell line, the expression levels of GIP and GLP-1 receptors, and the biological endpoint being measured. To determine the optimal concentration, it is essential to perform a dose-response experiment. This involves treating your cells with a range of Tirzepatide concentrations and measuring the desired effect. The results can be used to generate a dose-response curve from which key parameters like the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) can be calculated.
Q4: What are common solvents for dissolving Tirzepatide and what precautions should I take?
Q5: How long should I incubate my cells with Tirzepatide?
The incubation time will depend on the nature of the assay and the cell type. For signaling pathway studies, such as measuring cAMP accumulation, a short incubation of 30 minutes may be sufficient. For assays measuring changes in gene expression, protein synthesis, or cell proliferation, longer incubation times of 24, 48, or 72 hours are more common. The optimal incubation time should be determined empirically for your specific experimental setup.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| No observable effect of Tirzepatide | Concentration is too low. | Test a higher range of concentrations. |
| The cell line does not express functional GIP and/or GLP-1 receptors. | Verify receptor expression using techniques like qPCR or Western blotting. Consider using a positive control cell line known to express these receptors. | |
| Tirzepatide has degraded. | Peptides can be sensitive to degradation. Ensure proper storage of the lyophilized peptide and reconstituted solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Issues with the assay itself. | Include positive and negative controls in your experiment to ensure the assay is working correctly. | |
| High variability between replicate wells | Uneven cell plating. | Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate dispensing. |
| "Edge effect" in multi-well plates. | To minimize evaporation from outer wells, fill them with sterile PBS or media without cells and do not use them for experimental samples. | |
| Peptide precipitation. | Hydrophobic peptides can precipitate in aqueous solutions. Ensure the peptide is fully dissolved before adding to the culture medium. Consider a solubility test to determine the best solvent. | |
| High background signal | Autofluorescence of the compound or cells. | If using a fluorescence-based assay, check for autofluorescence at the excitation and emission wavelengths used. |
| Non-specific binding. | In assays like ELISAs or immunofluorescence, ensure adequate blocking steps are included. | |
| Unexpected cytotoxicity | Solvent toxicity. | If using a solvent like DMSO, ensure the final concentration is not toxic to your cells. Run a vehicle control with the solvent alone. |
| Off-target effects at high concentrations. | High concentrations of any compound can lead to non-specific effects. Focus on a concentration range that is physiologically relevant if possible. | |
| Contamination of the peptide stock. | Endotoxin contamination can cause unwanted immune responses in certain cell types. Use high-purity, endotoxin-free peptides for cell-based assays. |
Data Presentation
Table 1: Summary of In Vitro Pharmacological Properties of Tirzepatide
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human GIPR | 0.135 nM | |
| Human GLP-1R | 4.23 nM (~5-fold weaker than native GLP-1) | ||
| Functional Potency (EC50, cAMP accumulation) | Human GIPR | 0.18 nM | |
| Human GLP-1R | 3.24 nM (~18-fold lower than native GLP-1) | ||
| β-Arrestin Recruitment | Human GLP-1R | Weak partial agonist (<10% Emax) | |
| Receptor Internalization | Human GLP-1R | Weak induction (<40% of native GLP-1) |
Experimental Protocols
Protocol: Determining the Optimal Concentration of Tirzepatide using a Cell Viability Assay (e.g., Resazurin-based)
This protocol provides a general framework for determining the cytotoxic or cytostatic effects of Tirzepatide on a chosen cell line.
1. Materials:
-
Chosen adherent or suspension cell line
-
Complete cell culture medium
-
Tirzepatide (lyophilized powder)
-
Appropriate solvent (e.g., sterile water, PBS, or DMSO)
-
96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)
-
Resazurin-based cell viability reagent
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader with appropriate filters for fluorescence or absorbance
2. Method:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density. Allow adherent cells to attach overnight.
-
-
Preparation of Tirzepatide Solutions:
-
Prepare a high-concentration stock solution of Tirzepatide in the chosen solvent.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 1 µM down to 0.01 nM).
-
Prepare a vehicle control containing the same final concentration of the solvent as the highest Tirzepatide concentration.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells (for adherent cells).
-
Add 100 µL of the prepared Tirzepatide working solutions or vehicle control to the respective wells. Include wells with untreated cells as a negative control.
-
Ensure each concentration is tested in triplicate or quadruplicate.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
-
Cell Viability Assay:
-
Add the resazurin-based reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours, or as determined by optimization experiments.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium and reagent only).
-
Normalize the data to the untreated control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the Tirzepatide concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Caption: Tirzepatide dual agonist signaling pathway.
Caption: Workflow for optimizing Tirzepatide concentration.
References
Tarazepide Off-Target Effects Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for assessing the potential off-target effects of Tarazepide, a potent and specific cholecystokinin-A (CCK-A) receptor antagonist. Given that the clinical development of this compound was discontinued, comprehensive public data on its off-target profile is limited.[1] This guide, therefore, offers a framework for experimental design and troubleshooting based on standard safety pharmacology principles for this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary known activities of this compound?
A1: this compound is characterized as a potent and specific antagonist of the cholecystokinin-A (CCK-A) receptor.[2] Its mechanism of action involves blocking the effects of the peptide hormone cholecystokinin (CCK) at this receptor, which is primarily located in peripheral tissues such as the pancreas and gallbladder.[3] This antagonism can lead to reduced pancreatic enzyme secretion and gallbladder contraction.[3]
Q2: Why is it important to assess the off-target effects of a seemingly specific antagonist like this compound?
A2: Even for compounds designed for high specificity, off-target interactions can occur, potentially leading to unforeseen physiological effects and adverse events.[4] Assessing off-target effects is a critical component of preclinical safety evaluation to build a comprehensive pharmacological profile and anticipate potential clinical side effects. For a CCK-A antagonist, it is particularly important to evaluate interactions with the closely related CCK-B receptor and other G-protein coupled receptors (GPCRs) that share structural similarities.
Q3: What are the potential off-target liabilities for a CCK-A receptor antagonist?
A3: Potential off-target liabilities for a CCK-A receptor antagonist like this compound could include:
-
CCK-B Receptor Binding: The CCK-B receptor is the other main subtype of the cholecystokinin receptor and is found predominantly in the central nervous system. Off-target antagonism of the CCK-B receptor could lead to neurological or psychiatric effects.
-
Interactions with other GPCRs: The large family of GPCRs presents numerous possibilities for off-target interactions due to structural homologies in binding pockets.
-
Enzyme Inhibition: Small molecules can inhibit various enzymes, such as kinases or cytochromes P450 (CYPs), leading to altered metabolism or signaling cascades.
-
Ion Channel Modulation: Interaction with cardiac ion channels (e.g., hERG) is a critical safety concern due to the risk of cardiac arrhythmias.
Q4: What initial steps should be taken to profile the selectivity of this compound?
A4: An initial selectivity screen should involve a broad panel of receptors, enzymes, and ion channels. A common approach is to use a commercially available safety pharmacology panel, which typically includes assays for:
-
A wide range of GPCRs.
-
Key kinases.
-
Commonly affected ion channels (including a hERG assay).
-
Major cytochrome P450 isoforms.
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Effects in Cellular Assays
-
Problem: You observe a cellular phenotype that cannot be explained by the antagonism of the CCK-A receptor.
-
Troubleshooting Steps:
-
Confirm Target Engagement: First, ensure that the observed concentration of this compound is appropriate for CCK-A receptor antagonism in your specific cell system.
-
Hypothesize Off-Targets: Based on the observed phenotype, hypothesize potential off-target pathways. For example, if you observe changes in cell proliferation, you might suspect interaction with a growth factor receptor or a key kinase.
-
Perform a Broad Off-Target Screen: If not already done, subject this compound to a broad in vitro safety pharmacology panel to identify potential off-target interactions.
-
Secondary Functional Assays: For any "hits" from the screening panel, perform secondary functional assays to confirm the interaction and determine its potency (e.g., IC50 or EC50).
-
Issue 2: In Vivo Adverse Events Not Predicted by In Vitro Assays
-
Problem: Animal studies reveal adverse events (e.g., cardiovascular or neurological changes) not anticipated from in vitro profiling.
-
Troubleshooting Steps:
-
Metabolite Profiling: Investigate whether the adverse event could be caused by a metabolite of this compound. Conduct metabolite identification studies and test the activity of major metabolites at relevant off-targets.
-
In-depth Safety Pharmacology: Conduct follow-up in vivo safety pharmacology studies focusing on the organ system exhibiting the adverse event. For example, if cardiovascular effects are observed, perform a dedicated cardiovascular safety study in a relevant animal model.
-
Tissue Distribution: Analyze the tissue distribution of this compound and its metabolites to determine if they accumulate in the affected organ, potentially leading to higher local concentrations and off-target engagement.
-
Quantitative Data Summary
The following tables represent hypothetical data for an initial off-target screening of this compound to illustrate the expected outcomes of such an assessment.
Table 1: Selectivity Profile of this compound against CCK Receptor Subtypes
| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Assay Type |
| CCK-A Receptor (On-Target) | 1.2 | 2.5 | Radioligand Binding / Calcium Flux |
| CCK-B Receptor (Off-Target) | > 10,000 | > 10,000 | Radioligand Binding / Calcium Flux |
Table 2: Summary of Off-Target Screening Results (>50% inhibition at 10 µM)
| Target Class | Specific Target | % Inhibition at 10 µM | Follow-up IC50 (µM) |
| GPCR | Dopamine D2 Receptor | 65% | 8.2 |
| Ion Channel | hERG | 15% | > 30 |
| Enzyme | PDE4 | 5% | > 50 |
| Transporter | SERT | < 2% | > 50 |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for CCK-A and CCK-B Receptors
-
Objective: To determine the binding affinity (Ki) of this compound for human CCK-A and CCK-B receptors.
-
Materials:
-
Cell membranes expressing recombinant human CCK-A or CCK-B receptors.
-
Radioligand: [³H]-propionyl-CCK-8.
-
Non-specific binding control: High concentration of unlabeled CCK-8.
-
This compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Scintillation vials and cocktail.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either this compound dilution, vehicle control, or non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding and determine the Ki value using competitive binding analysis software (e.g., GraphPad Prism).
-
Protocol 2: hERG Patch Clamp Assay
-
Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.
-
Materials:
-
Cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Automated patch clamp system.
-
Extracellular and intracellular recording solutions.
-
This compound stock solution in DMSO.
-
Positive control (e.g., a known hERG blocker like E-4031).
-
-
Procedure:
-
Culture the hERG-expressing cells to the appropriate confluency for patch clamp experiments.
-
Prepare the automated patch clamp system according to the manufacturer's instructions.
-
Harvest and resuspend the cells in the extracellular solution.
-
Load the cell suspension and test compounds (this compound dilutions, vehicle, positive control) onto the system.
-
Initiate the automated patch clamp protocol to establish whole-cell recordings.
-
Apply a voltage protocol to elicit hERG tail currents.
-
After establishing a stable baseline, perfuse the cells with increasing concentrations of this compound.
-
Record the hERG current at each concentration.
-
Analyze the data to determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.
-
Visualizations
Caption: Workflow for in vitro off-target screening of this compound.
Caption: this compound's on-target pathway and potential off-target interactions.
References
Technical Support Center: Vehicle Selection for Tirzepatide In Vivo Injection
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate vehicle selection for the in vivo injection of Tirzepatide. The following information is intended for research purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the first step in preparing Tirzepatide for in vivo injection?
A1: For most research applications, Tirzepatide is supplied as a lyophilized (freeze-dried) powder. The first and most critical step is reconstitution, which involves dissolving the powder in a suitable sterile solvent to create a stock solution.
Q2: What is the recommended solvent for reconstituting lyophilized Tirzepatide?
A2: Bacteriostatic water is commonly recommended for reconstituting lyophilized Tirzepatide.[1][2][3] It contains a bacteriostatic agent, typically 0.9% benzyl alcohol, which helps to prevent microbial growth, making it suitable for multi-dose vials. Sterile water for injection can also be used, particularly if the entire reconstituted solution will be used immediately.
Q3: How should I properly reconstitute lyophilized Tirzepatide?
A3: To ensure the integrity of the peptide, follow these steps for reconstitution:
-
Allow the lyophilized Tirzepatide vial and the sterile solvent to reach room temperature.
-
Gently uncap both vials and wipe the rubber stoppers with a sterile alcohol pad.
-
Using a sterile syringe, slowly inject the desired volume of solvent into the Tirzepatide vial, angling the needle so the liquid runs down the side of the vial. This minimizes foaming.
-
Do not shake the vial. Gently swirl or roll the vial between your palms until the powder is completely dissolved.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
Q4: What are some common vehicles used for subcutaneous injection of Tirzepatide in animal studies?
A4: Several vehicles have been successfully used for the subcutaneous injection of Tirzepatide in preclinical research. The choice of vehicle can impact the solubility, stability, and local tolerance of the injection. Common vehicles include:
-
Aqueous Buffers: Simple buffered solutions are often a good starting point.
-
Tris-HCl Buffer with a Surfactant: A common formulation includes a Tris-HCl buffer at a slightly basic pH (around 8.0) with a low concentration of a non-ionic surfactant like Polysorbate 80 (Tween 80) or Polysorbate 20 (Tween 20) to improve solubility and prevent aggregation.[4]
-
Co-solvent Systems: For potentially higher concentrations or to improve stability, a co-solvent system may be employed. An example includes a mixture of DMSO, PEG300, Tween 80, and saline.
Q5: What is the solubility of Tirzepatide in common vehicles?
A5: Tirzepatide's solubility can vary depending on the vehicle composition and pH. It is reported to be sparingly soluble in PBS (pH 7.2) at 1-10 mg/mL and soluble in water at ≥10 mg/mL. In DMSO, its solubility is reported to be as high as 50 mg/mL, though the use of high concentrations of DMSO in in vivo studies should be carefully considered due to potential toxicity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in the Vehicle | - Poor solubility of Tirzepatide in the chosen vehicle.- Incorrect pH of the buffer.- Aggregation of the peptide. | - Ensure the pH of the buffer is appropriate. Tirzepatide is reported to be least stable at pH 5.- Consider adding a low percentage of a non-ionic surfactant (e.g., 0.01-0.02% Tween 80).- For higher concentrations, a co-solvent system may be necessary. Perform small-scale solubility tests before preparing a large batch. |
| Difficulty in Administering the Injection (High Viscosity) | - High concentration of Tirzepatide.- The vehicle itself has high viscosity (e.g., high percentage of PEG). | - If possible, lower the concentration of Tirzepatide and increase the injection volume (within acceptable limits for the animal model).- Optimize the vehicle composition to reduce viscosity. For example, reduce the concentration of viscosity-enhancing agents like PEG300.- Use a larger gauge needle for injection, if appropriate for the animal size and route of administration. |
| Local Site Reaction in Animal Models (e.g., swelling, redness) | - Irritation from the vehicle components (e.g., high concentration of DMSO or surfactant).- Immune response to the peptide or aggregates.- High injection volume for the chosen site. | - Evaluate the tolerability of the vehicle alone in a control group.- Reduce the concentration of potentially irritating components in the vehicle.- Ensure the injection solution is sterile and free of particulates.- Consider dividing the dose into two separate injection sites if the volume is large.- Monitor the injection site regularly. Minor, transient swelling can be normal, but persistent or severe reactions may require reformulation or discontinuation. |
| Inconsistent Experimental Results | - Degradation of Tirzepatide in the vehicle.- Inaccurate dosing due to precipitation or aggregation. | - Prepare fresh formulations regularly. Reconstituted Tirzepatide in aqueous solution should ideally be used within a day and stored at 2-8°C.- Protect the solution from light and avoid repeated freeze-thaw cycles.- Ensure the formulation is homogenous before each injection by gentle mixing.- Perform a stability study of Tirzepatide in your chosen vehicle under the intended storage and use conditions. |
Data Summary
Table 1: Reported Vehicle Compositions for In Vivo Tirzepatide Studies
| Vehicle Composition | Route of Administration | Animal Model | Reference |
| 40mM Tris HCl buffer, 0.01% Tween 20, pH 8.0 | Subcutaneous | Mice | |
| Tris-HCl pH 8.0, 0.02% Polysorbate-80 (PS80) | Subcutaneous | Mice | |
| 2% DMSO, 40% PEG300, 5% Tween-80, 53% saline | Not specified | General suggestion |
Table 2: Solubility and Stability of Tirzepatide
| Parameter | Value/Information | Reference(s) |
| Solubility in PBS (pH 7.2) | 1-10 mg/mL (sparingly soluble) | |
| Solubility in Water | ≥10 mg/mL | |
| Solubility in DMSO | 50 mg/mL (requires sonication) | |
| pH of Aqueous Solution | Approximately 5-6 | |
| pH Sensitivity | Least stable at pH 5 | |
| Primary Degradation Pathway | Oxidation | |
| Storage of Reconstituted Solution | 2-8°C, protect from light. Avoid freezing. Recommended for use within 24 hours for aqueous solutions. |
Experimental Protocols
Protocol 1: Preparation of Tirzepatide in Tris-HCl with Tween 80
-
Prepare the Vehicle:
-
Prepare a 40mM Tris-HCl buffer solution.
-
Adjust the pH of the buffer to 8.0 using HCl or NaOH.
-
Add Polysorbate 80 (Tween 80) to a final concentration of 0.02% (v/v).
-
Filter-sterilize the final vehicle using a 0.22 µm filter.
-
-
Reconstitute Tirzepatide:
-
Calculate the required amount of lyophilized Tirzepatide to achieve the desired final concentration.
-
Slowly add the sterile vehicle to the vial of lyophilized Tirzepatide.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake.
-
-
Final Preparation and Storage:
-
Visually inspect the solution for clarity and particulates.
-
If not for immediate use, store the solution at 2-8°C, protected from light. It is recommended to use freshly prepared solutions for optimal results.
-
Visualizations
Caption: Tirzepatide dual-agonist signaling pathway.
Caption: Experimental workflow for vehicle selection.
References
Technical Support Center: Tarazepide Oral Bioavailability Enhancement
Welcome to the technical support center for Tarazepide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the oral bioavailability of this compound, a promising but poorly soluble small molecule inhibitor.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments with this compound formulations.
Amorphous Solid Dispersions (ASDs)
Q1: My this compound amorphous solid dispersion (ASD) shows poor dissolution enhancement in vitro. What are the potential causes and solutions?
A1: This is a common issue that can stem from several factors. Here's a troubleshooting guide:
-
Insufficient Drug Loading: The drug-to-polymer ratio might be too high, leading to the presence of undissolved crystalline drug.
-
Solution: Screen a range of drug loadings (e.g., 10%, 25%, 50% w/w) to find the optimal ratio that ensures complete amorphization and miscibility.
-
-
Polymer Incompatibility: The chosen polymer may not be effectively stabilizing the amorphous form of this compound.
-
Solution: Experiment with different polymers that have varying mechanisms of interaction (e.g., HPMC-AS, PVP/VA, Soluplus®). Characterize the drug-polymer miscibility using techniques like Differential Scanning Calorimetry (DSC).
-
-
Recrystallization during Dissolution: The amorphous drug may be converting back to its crystalline form in the dissolution medium, a phenomenon known as the "spring and parachute" effect where the initial high concentration (spring) is not maintained (parachute fails).[1]
-
Solution: Incorporate a precipitation inhibitor into your formulation or dissolution media. Also, ensure the chosen polymer is effective at maintaining supersaturation.[1]
-
-
Inadequate Process Parameters: The spray drying or hot-melt extrusion process may not be optimized.
Q2: I'm observing batch-to-batch inconsistency in the performance of my this compound ASDs. How can I improve reproducibility?
A2: Inconsistent performance often points to variability in the physical properties of the ASD.
-
Solution: Tightly control the manufacturing process parameters. Implement rigorous characterization for each batch, including powder X-ray diffraction (pXRD) to confirm amorphous nature, DSC to check for a single glass transition temperature (Tg), and particle size analysis.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Q3: My this compound SEDDS formulation is not emulsifying properly upon dilution or is showing signs of drug precipitation. What should I check?
A3: The stability and performance of a SEDDS formulation are highly dependent on the careful selection of its components.
-
Poor Component Selection: The oil, surfactant, and cosurfactant may not be optimized for this compound.
-
Solution: Conduct thorough solubility studies of this compound in various oils, surfactants, and cosurfactants. Construct ternary phase diagrams to identify the optimal ratios that form a stable and robust microemulsion upon dilution.
-
-
Incorrect HLB Value: The hydrophilic-lipophilic balance (HLB) of the surfactant system might not be in the appropriate range for forming a stable oil-in-water emulsion.
-
Solution: Blend surfactants with different HLB values to achieve an optimal HLB for the chosen oil phase.
-
-
Drug Loading Exceeds Solubilization Capacity: The concentration of this compound in the SEDDS pre-concentrate may be too high.
-
Solution: Determine the maximum solubility of this compound in the optimized SEDDS formulation. Ensure your drug loading is below this saturation point to prevent precipitation upon emulsification.
-
Q4: The in vivo bioavailability of my this compound SEDDS is lower than expected based on in vitro data. What could be the reason?
A4: Discrepancies between in vitro and in vivo performance can arise from physiological factors.
-
Gastrointestinal Tract Environment: The pH and presence of bile salts in the GI tract can influence the emulsification process and drug release.
-
Solution: Evaluate your SEDDS performance in simulated gastric and intestinal fluids (SGF and SIF) that contain relevant enzymes and bile salts.
-
-
First-Pass Metabolism: this compound may be a substrate for metabolic enzymes like CYP3A4 in the gut wall and liver.
-
Solution: Consider co-administration with a known CYP3A4 inhibitor to assess the impact of first-pass metabolism. The lipid components of the SEDDS may also promote lymphatic transport, partially bypassing the liver.
-
Co-administration with Bioavailability Enhancers
Q5: I am co-administering this compound with a P-glycoprotein (P-gp) inhibitor, but I'm not seeing a significant increase in absorption. Why might this be?
A5: The effectiveness of a P-gp inhibitor depends on several factors.
-
This compound is Not a Strong P-gp Substrate: The primary barrier to this compound's absorption might be its poor solubility rather than efflux by P-gp.
-
Solution: First, confirm that this compound is indeed a P-gp substrate using in vitro cell-based assays (e.g., Caco-2 permeability assays).
-
-
Inhibitor Potency and Dose: The P-gp inhibitor you are using may not be potent enough at the dose administered, or its concentration at the site of absorption may be insufficient.
-
Solution: Ensure you are using a validated P-gp inhibitor at an effective concentration.
-
-
Overlapping Metabolic Pathways: this compound might be a substrate for both P-gp and CYP3A4, which are often co-localized in the intestine and liver.
-
Solution: Consider a study design that includes both a P-gp inhibitor and a CYP3A4 inhibitor to dissect the relative contributions of efflux and metabolism to the low bioavailability.
-
Data Presentation
The following tables summarize hypothetical data from formulation screening studies for this compound.
Table 1: In Vitro Dissolution of this compound Amorphous Solid Dispersions (ASDs)
| Formulation ID | Drug:Polymer Ratio (w/w) | Polymer | Maximum Concentration (µg/mL) in FaSSIF* | Area Under the Curve (AUC0-4h) (µg·h/mL) |
| ASD-01 | 1:9 | HPMC-AS | 45.2 | 120.5 |
| ASD-02 | 1:3 | HPMC-AS | 88.9 | 250.1 |
| ASD-03 | 1:1 | HPMC-AS | 65.7 (precipitation observed) | 180.3 |
| ASD-04 | 1:3 | PVP/VA | 75.4 | 210.8 |
| ASD-05 | 1:3 | Soluplus® | 95.3 | 285.6 |
| Control | Crystalline this compound | N/A | 2.1 | 5.8 |
*Fasted State Simulated Intestinal Fluid
Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)
| Formulation ID | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Crystalline Suspension | 55 ± 12 | 4.0 | 450 ± 98 | 100 (Reference) |
| ASD-02 (HPMC-AS) | 280 ± 55 | 2.0 | 2250 ± 410 | 500 |
| SEDDS-01 | 450 ± 89 | 1.5 | 3825 ± 620 | 850 |
| SEDDS-01 + P-gp Inhibitor | 510 ± 95 | 1.5 | 4400 ± 710 | 978 |
| SEDDS-01 + CYP3A4 Inhibitor | 720 ± 110 | 1.0 | 6525 ± 980 | 1450 |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying
-
Solution Preparation: Dissolve this compound and the selected polymer (e.g., HPMC-AS) in a suitable solvent system (e.g., 1:1 acetone:methanol) to achieve a final solids concentration of 5% (w/v).
-
Spray Drying: Utilize a lab-scale spray dryer with the following example parameters:
-
Inlet Temperature: 120°C
-
Atomization Gas Flow: 600 L/hr
-
Feed Rate: 5 mL/min
-
Aspirator Rate: 100%
-
-
Secondary Drying: Collect the resulting powder and dry it under vacuum at 40°C for 24 hours to remove residual solvent.
-
Characterization: Analyze the dried powder using pXRD to confirm its amorphous nature and DSC to determine the glass transition temperature (Tg).
Protocol 2: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL), and cosurfactants (e.g., Transcutol HP).
-
Formulation: Prepare the SEDDS pre-concentrate by mixing the selected oil, surfactant, and cosurfactant at a predetermined ratio (e.g., 30:40:30 w/w/w). Add this compound to the mixture and stir until completely dissolved.
-
Emulsification Assessment: Add 1 mL of the SEDDS pre-concentrate to 250 mL of 0.1 N HCl (simulated gastric fluid) under gentle agitation. Visually inspect for the spontaneity of emulsion formation and any signs of precipitation.
-
Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering (DLS).
Protocol 3: In Vivo Bioavailability Study in Sprague-Dawley Rats
-
Animal Model: Use male Sprague-Dawley rats (250-300g), fasted overnight with free access to water.
-
Dosing: Administer the this compound formulations (e.g., crystalline suspension, ASD, SEDDS) via oral gavage at a dose of 10 mg/kg. For co-administration studies, administer the inhibitor (e.g., a P-gp or CYP3A4 inhibitor) 30 minutes prior to the this compound formulation.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software.
Visualizations
Caption: Workflow for developing and evaluating enhanced oral formulations of this compound.
Caption: Key physiological barriers limiting the oral bioavailability of this compound.
Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).
References
Validation & Comparative
A Comparative Guide to Tarazepide and Devazepide for CCK-A Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of tarazepide and devazepide, two prominent antagonists of the Cholecystokinin-A (CCK-A) receptor. This document synthesizes available experimental data to objectively compare their performance, with a focus on receptor binding characteristics.
Introduction to CCK-A Receptor Antagonists
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and a neurotransmitter in the brain. Its biological effects, which include regulation of pancreatic enzyme secretion, gallbladder contraction, and satiety, are mediated through two G protein-coupled receptors: CCK-A (alimentary) and CCK-B (brain). Antagonists of the CCK-A receptor are valuable tools for studying the physiological roles of CCK and hold therapeutic potential for various gastrointestinal disorders. Devazepide and this compound are two such non-peptide antagonists that have been investigated for their ability to selectively block the CCK-A receptor.
Quantitative Comparison of Binding Affinities
While both this compound and devazepide are recognized as potent and selective CCK-A receptor antagonists, a direct quantitative comparison of their binding affinities is challenging due to the limited availability of public data for this compound. Devazepide, on the other hand, has been extensively characterized in the scientific literature.
Table 1: CCK-A Receptor Binding Affinity of Devazepide
| Compound | Receptor Source | Assay Type | Parameter | Value |
| Devazepide | Rat Pancreatic CCK | Radioligand Binding | IC50 | 81 pM[1] |
| Devazepide | Bovine Gallbladder CCK | Radioligand Binding | IC50 | 45 pM[1] |
| Devazepide | Guinea Pig Brain CCK | Radioligand Binding | IC50 | 245 nM[1] |
| Devazepide | Human CCK-A (transfected) | Radioligand Binding | IC50 | ~5 nM[2] |
| Devazepide | Human CCK-B (transfected) | Radioligand Binding | IC50 | ~1000 nM[2] |
This compound: this compound is described as a potent and specific CCK-A receptor antagonist. It has been shown to effectively block CCK-A receptor-mediated physiological responses, such as pancreatic secretion, in in vivo studies. However, specific quantitative binding data, such as Ki or IC50 values from competitive radioligand binding assays, are not readily available in the public domain. Its development status is listed as discontinued.
Devazepide: Devazepide is a well-characterized, potent, and selective nonpeptide antagonist of the CCK-A receptor. It acts as a competitive antagonist. The available data consistently demonstrates its high affinity for the CCK-A receptor, with picomolar to low nanomolar IC50 values in various species and tissues. Furthermore, it exhibits significant selectivity for the CCK-A receptor over the CCK-B receptor, with a reported 200-fold lower affinity for the human CCK-B receptor.
Experimental Protocols
A detailed understanding of the methodologies used to characterize these compounds is essential for interpreting the data and designing future experiments. Below are representative protocols for key assays.
Radioligand Competitive Binding Assay
This assay is fundamental for determining the binding affinity of a test compound (like this compound or devazepide) for its receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of a test compound for the CCK-A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells stably expressing the human CCK-A receptor or from tissues known to be rich in CCK-A receptors (e.g., pancreas, gallbladder).
-
Radioligand: A high-affinity radiolabeled CCK-A receptor ligand, such as [125I]CCK-8.
-
Test Compound: this compound or devazepide, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (this compound or devazepide).
-
For determining non-specific binding, add a high concentration of an unlabeled standard CCK-A antagonist (e.g., devazepide) to a set of wells.
-
For determining total binding, add only the radioligand and assay buffer.
-
-
Incubation: Initiate the binding reaction by adding the membrane preparation to each well. Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams are provided.
References
A Comparative Guide to the Potency of Tarazepide and Loxiglumide as CCKA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of two prominent cholecystokinin-A (CCKA) receptor antagonists: Tarazepide and Loxiglumide. While both compounds are recognized for their selective antagonism at the CCKA receptor, the available quantitative data on their in vitro potency differs significantly. This guide summarizes the existing experimental data, provides detailed experimental methodologies, and visualizes key biological and experimental pathways to aid in the objective assessment of these two compounds.
Quantitative Potency Comparison
The following table summarizes the available quantitative data for this compound and Loxiglumide concerning their potency at the CCKA receptor. It is important to note that while specific in vitro potency values (IC50 and pA2/Ki) are available for Loxiglumide, similar quantitative data for this compound is not readily found in the public domain. This compound is consistently described in the literature as a "potent and specific CCKA receptor antagonist".
| Parameter | This compound | Loxiglumide | Reference |
| IC50 (CCKA Receptor) | Data not available | 77.1 nM (bovine gallbladder) 195 nM (rat pancreas) | [1] |
| pA2 / pKB | Data not available | 6.71 (guinea pig gallbladder) | [1] |
| Calculated Ki | Data not available | ~85.1 nM (from pA2) | |
| Receptor Selectivity | Specific for CCKA receptor | At least 63-fold greater affinity for CCKA over CCKB/gastrin receptors | [1] |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | [2] |
Note on Ki Calculation: The Ki value for Loxiglumide was calculated from the pA2 value using the relationship pA2 ≈ pKi for a competitive antagonist, where Ki = 10^(-pA2).
Experimental Protocols
The potency of CCKA receptor antagonists is typically determined through radioligand binding assays. Below is a detailed methodology for a competitive binding assay, a standard method used to determine the IC50 and subsequently the Ki of a compound.
Radioligand Competitive Binding Assay for CCKA Receptor
1. Objective: To determine the concentration of a test compound (e.g., this compound or Loxiglumide) that inhibits 50% of the specific binding of a radiolabeled ligand to the CCKA receptor (IC50), and to subsequently calculate the inhibitory constant (Ki).
2. Materials:
-
Receptor Source: Membranes prepared from cells or tissues expressing the CCKA receptor (e.g., rat pancreas, bovine gallbladder, or cell lines transfected with the human CCKA receptor).
-
Radioligand: A high-affinity radiolabeled ligand for the CCKA receptor, such as [125I]CCK-8.
-
Test Compounds: this compound, Loxiglumide.
-
Non-specific Binding Control: A high concentration of an unlabeled CCKA receptor agonist or antagonist (e.g., unlabeled CCK-8).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and a protease inhibitor cocktail.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
3. Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a saturating concentration of the non-specific binding control.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 30°C) for a predetermined time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
CCKA Receptor Signaling Pathway
Caption: CCKA receptor signaling via the Gq/PLC pathway.
References
A Comparative In Vivo Analysis of Tarazepide and Other CCK-A Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of tarazepide with other prominent cholecystokinin-A (CCK-A) receptor antagonists, namely devazepide and loxiglumide. The information presented is collated from various preclinical studies to aid researchers in understanding the comparative pharmacology and potential therapeutic applications of these compounds.
Introduction to CCK-A Receptor Antagonists
Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system and central nervous system, regulating processes such as pancreatic secretion, gallbladder contraction, gastric emptying, and satiety. The physiological effects of CCK are primarily mediated through two G-protein coupled receptors: CCK-A (alimentary) and CCK-B (brain). CCK-A receptors are predominantly found in peripheral tissues like the pancreas, gallbladder, and vagal afferent nerves. Antagonists of the CCK-A receptor are of significant interest for their potential therapeutic applications in various disorders, including pancreatitis, gastrointestinal motility disorders, and appetite regulation. This guide focuses on the in vivo effects of this compound in comparison to the well-characterized antagonists devazepide and loxiglumide.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from various in vivo studies on this compound, devazepide, and loxiglumide, focusing on their effects on pancreatic secretion, food intake, and gastric emptying.
Pancreatic Secretion
| Compound | Animal Model | Dose | Administration | Effect on Pancreatic Secretion | Citation |
| This compound | Neonatal Calves | Not Specified | Intraduodenal | Reduced interdigestive and postprandial protein and bicarbonate secretion. Abolished intraduodenal CCK-8-induced protein secretion. | [1] |
| Anesthetized Rats | Pretreatment | Intravenous | Pretreatment with this compound prevented the inhibitory effect of pentaghrelin on pancreatic juice volume, protein, and trypsin outputs. | [2] | |
| Devazepide | Rats | 200 µg/kg/h | Continuous Subcutaneous Infusion | Reduced pancreatic weight and DNA content. | [3] |
| Rats | 240 µg | Subcutaneous (twice daily) | Decreased labeling index of acinar cells, indicating reduced cell proliferation. | [4] | |
| Loxiglumide | Conscious Rats | 50 mg/kg | Intragastric | Inhibited pancreatic protein and fluid secretion induced by bile-pancreatic juice diversion by 80% and 75% respectively, 60 minutes after administration. | [5] |
| Rats | 50 mg/kg (low dose, s.c.) / 150 mg/kg (high dose, oral) | Subcutaneous (3 times daily) / Orogastric tube (twice daily) for 6 days | Low dose significantly decreased pancreatic wet weight, protein, trypsin, and lipase content. High dose decreased pancreatic weight, protein, and DNA content but increased amylase and trypsin content. | ||
| Rats | 50 mg/kg | Subcutaneous (3 times daily for 6 days) | Decreased protein output but increased amylase and lipase content in post-pancreatitis rats. | ||
| Healthy Volunteers | 2-16 µmol/kg/h | Intravenous | Caused a dose-dependent inhibition of pancreatic enzyme secretion stimulated by secretin and CCK-8. | ||
| Healthy Volunteers | 10 mg/kg/h | Intravenous | Diminished meal-stimulated pancreatic enzyme secretion by 30-40%. | ||
| Dogs | 5 and 10 mg/kg/h | Intraduodenal and Intravenous | Both routes produced a dose-dependent inhibition of CCK-8-stimulated pancreatic protein secretion, with similar efficacy. |
Food Intake
| Compound | Animal Model | Dose | Administration | Effect on Food Intake | Citation |
| This compound | No direct studies found on food intake. | ||||
| Devazepide | Sham-feeding Rats | 62.5 ng/kg - 625 ng/kg | Intraperitoneal | Potently antagonized the inhibitory effect of CCK-8 on milk intake, with an approximate ED50 of 625 ng/kg. | |
| Male Zucker Rats (lean and obese) | Not Specified | Not Specified | Significantly increased food intake. | ||
| Female Zucker Rats (lean and obese) | Not Specified | Not Specified | No significant increase in food intake. | ||
| Lean Mice | 1 mg/kg | Intraperitoneal | Prevented the reduction of food intake induced by leptin and CCK co-administration. | ||
| Rats | Not Specified | Intracerebroventricular | Did not significantly increase food intake when given alone. | ||
| Loxiglumide | Healthy Volunteers | 22 µmol/kg/h | Intravenous | Markedly accelerated the gastric emptying rates of a mixed meal and a glucose meal. |
Gastric Emptying
| Compound | Animal Model | Dose | Administration | Effect on Gastric Emptying | Citation |
| This compound | No direct studies found on gastric emptying. | ||||
| Devazepide | No direct studies found on gastric emptying. | ||||
| Loxiglumide | Healthy Volunteers | 22 µmol/kg/h | Intravenous | Markedly accelerated the gastric emptying rates of a mixed meal (by ~40%) and a pure glucose meal. |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of results. Below are representative protocols based on the cited literature.
Pancreatic Secretion Assay in Rats
This protocol is a composite based on methodologies described in studies investigating the effects of CCK-A antagonists on pancreatic secretion.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water. Anesthesia is induced, typically with urethane or a similar agent.
-
Surgical Procedure: A midline laparotomy is performed to expose the duodenum and pancreas. The common bile-pancreatic duct is cannulated near its entry into the duodenum to collect pancreatic juice. The pylorus is ligated to prevent gastric juice from entering the duodenum. A catheter may be inserted into the jugular vein for intravenous administration of substances.
-
Experimental Procedure:
-
A basal period of pancreatic juice collection is established.
-
To stimulate secretion, a continuous intravenous infusion of a CCK agonist like caerulein or CCK-8 is administered.
-
The CCK-A antagonist (e.g., loxiglumide) or vehicle is administered intravenously, subcutaneously, or intragastrically at specified doses and times relative to the stimulant.
-
Pancreatic juice is collected at regular intervals (e.g., every 15-30 minutes).
-
-
Outcome Measures: The volume of pancreatic juice is measured. The concentration of total protein and specific enzymes (e.g., amylase, lipase, trypsin) in the collected juice is determined using standard biochemical assays.
Food Intake Study in Rodents
This protocol is a generalized representation of methods used in studies examining the effects of CCK-A antagonists on feeding behavior.
-
Animal Housing and Acclimation: Animals (rats or mice) are individually housed and acclimated to the experimental conditions, including the specific diet and feeding apparatus.
-
Food Deprivation: To standardize motivation to eat, animals are typically fasted for a period (e.g., 17-24 hours) before the test, with free access to water.
-
Drug Administration: The CCK-A antagonist (e.g., devazepide) or vehicle is administered via the desired route (e.g., intraperitoneal, subcutaneous) at a predetermined time before food presentation.
-
Measurement of Food Intake: A pre-weighed amount of a standard or liquid diet is presented to the animals. Food intake is measured at specific time points (e.g., 30 minutes, 1 hour, 2 hours) by weighing the remaining food. Spillage is carefully collected and accounted for.
-
Sham-Feeding Procedure (for specific studies): To eliminate post-ingestive effects, a gastric fistula can be surgically implanted. During sham-feeding, ingested food drains out of the fistula, preventing it from reaching the small intestine.
Signaling Pathways and Experimental Workflows
CCK-A Receptor Signaling Pathway
The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Upon binding of CCK, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling events lead to downstream cellular responses such as enzyme secretion from pancreatic acinar cells and smooth muscle contraction. Other signaling pathways, including those involving Gs and MAPK, have also been implicated.
References
- 1. Effects of intraduodenal administration of this compound on pancreatic secretion and duodenal EMG in neonatal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ghrelin pentapeptide inhibits the secretion of pancreatic juice in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pancreatic atrophy in rats produced by the cholecystokinin-A receptor antagonist devazepide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of intermittent injections of CCK-8S and the CCK-A receptor antagonist devazepide on cell proliferation in exocrine rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of the cholecystokinin antagonist loxiglumide on pancreatic exocrine secretion and pancreatic growth in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Tarazepide for CCK-A Receptors: A Comparative Analysis
Cholecystokinin (CCK) receptors, primarily divided into CCK-A and CCK-B subtypes, are crucial G protein-coupled receptors involved in various physiological processes. The CCK-A receptor is predominantly found in peripheral tissues, regulating gallbladder contraction and pancreatic enzyme secretion, while the CCK-B receptor is abundant in the central nervous system, influencing anxiety and satiety. The selective antagonism of these receptors is a key strategy in the development of therapeutics for gastrointestinal and neurological disorders.
Comparative Analysis of CCK Receptor Antagonists
To provide a framework for understanding the selectivity of CCK receptor antagonists, the following table summarizes the binding affinities (Ki in nM) of several well-studied compounds for both CCK-A and CCK-B receptors. It is important to note the absence of specific Ki values for Tarazepide in publicly accessible literature.
| Compound | CCK-A Receptor Ki (nM) | CCK-B Receptor Ki (nM) | Selectivity (Fold, B/A) |
| This compound | Potent and Specific Antagonist | Data not available | Data not available |
| Devazepide (L-364,718) | ~1 | ~200 | ~200 |
| L-365,260 | ~180 | ~2 | ~0.011 |
| Lorglumide | ~150 | Data not available | Data not available |
Data for Devazepide and L-365,260 are derived from multiple sources and represent approximate values.[2]
This table highlights the contrasting selectivity profiles of different antagonists. Devazepide, for instance, exhibits a clear preference for the CCK-A receptor, whereas L-365,260 is highly selective for the CCK-B receptor.[2] this compound is reported to share a similar selective antagonist profile for the CCK-A receptor as Devazepide.
Experimental Protocols: Determining Receptor Binding Affinity
The determination of a compound's binding affinity and selectivity for a specific receptor subtype is typically achieved through competitive radioligand binding assays.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the CCK-A and CCK-B receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either human CCK-A or CCK-B receptors.
-
A radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-Devazepide for CCK-A or [3H]-L-365,260 for CCK-B).
-
Test compound (unlabeled antagonist).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, a fixed concentration of the radiolabeled ligand and cell membranes are incubated with increasing concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways of CCK-A and CCK-B Receptors
Both CCK-A and CCK-B receptors are G protein-coupled receptors that, upon activation by their endogenous ligand cholecystokinin, initiate intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of receptor antagonism.
Activation of both CCK-A and CCK-B receptors typically leads to the activation of phospholipase C (PLC) via Gq/11 proteins. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the physiological responses associated with each receptor subtype.
References
Tarazepide: A Comparative Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of Tarazepide's receptor binding profile, with a focus on its cross-reactivity with other receptors. This compound is recognized as a potent and specific antagonist of the Cholecystokinin A (CCK-A) receptor, now officially designated as the CCK1 receptor.[1] Understanding the selectivity of a compound like this compound is crucial for predicting its potential therapeutic effects and off-target liabilities.
This guide summarizes the known selectivity of this compound, provides a detailed experimental protocol for assessing receptor binding, and illustrates the primary signaling pathway of its target receptor.
Quantitative Analysis of this compound's Receptor Binding Profile
Due to the limited publicly available data from broad receptor screening panels, a comprehensive quantitative comparison of this compound's cross-reactivity is not possible. The primary characterization of this compound focuses on its high selectivity for the CCK1 receptor over the CCK2 receptor.
| Receptor | Binding Affinity (Ki or IC50) | Selectivity vs. CCK1 | Reference |
| CCK1 (CCK-A) | High Affinity (Not specified in sources) | - | [1] |
| CCK2 (CCK-B) | Lower Affinity (Not specified in sources) | Selective for CCK1 | Implied by specificity claims[1] |
| Other Receptors | Data not publicly available | Data not publicly available | - |
Note: The table reflects the qualitative descriptions of this compound's binding characteristics. Specific quantitative values (Ki or IC50) from comprehensive off-target screening are not available in the reviewed literature.
Experimental Protocols
To determine the binding affinity and selectivity of a compound like this compound, a competitive radioligand binding assay is a standard and robust method.
Representative Experimental Protocol: Competitive Radioligand Binding Assay
1. Objective: To determine the inhibitory constant (Ki) of this compound for the human CCK1 receptor and a panel of other receptors.
2. Materials:
- Receptor Source: Cell membranes prepared from a stable cell line overexpressing the human CCK1 receptor (e.g., CHO-K1 or HEK293 cells). For cross-reactivity studies, membranes from cell lines expressing other target receptors would be used.
- Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-propionyl-CCK-8 for the CCK1 receptor).
- Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
- Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., 1 µM CCK-8).
- Filtration Apparatus: A 96-well cell harvester and glass fiber filter mats (e.g., GF/C) pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation Counter and Cocktail: To measure radioactivity.
3. Procedure:
- Assay Setup: In a 96-well plate, combine the assay buffer, the radioligand at a concentration close to its dissociation constant (Kd), and varying concentrations of this compound.
- Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
- Quantification: Place the filter mats in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
4. Data Analysis:
- The data will be used to generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.
- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Molecular Interactions and Experimental Processes
CCK1 Receptor Signaling Pathway
The cholecystokinin 1 (CCK1) receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit. Activation of the receptor by its endogenous ligand, cholecystokinin (CCK), initiates a cascade of intracellular events.
Caption: CCK1 Receptor Gq Signaling Pathway.
Experimental Workflow: Competitive Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
Efficacy Showdown: A Comparative Guide to Tarazepide and YM022 in Cholecystokinin Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tarazepide and YM022, two prominent antagonists of cholecystokinin (CCK) receptors. This analysis is based on available preclinical data, focusing on their distinct receptor selectivity and pharmacological effects.
This compound and YM022 are both small molecule antagonists targeting cholecystokinin (CCK) receptors, which are G-protein coupled receptors involved in various physiological processes, including gastrointestinal function and neurotransmission. However, their therapeutic potential and research applications differ significantly due to their selectivity for the two main CCK receptor subtypes: CCK-A (CCK1) and CCK-B (CCK2 or gastrin receptor). This compound is a potent and specific antagonist of the CCK-A receptor, while YM022 is a highly potent and selective antagonist of the CCK-B receptor.[1][2] This fundamental difference in their mechanism of action dictates their distinct biological effects and potential clinical utilities.
Quantitative Efficacy and Selectivity
The following tables summarize the available quantitative data on the binding affinity and functional potency of this compound and YM022.
Table 1: Receptor Binding Affinity
| Compound | Receptor Subtype | Test System | Ligand | Parameter | Value | Reference |
| YM022 | CCK-B | --- | --- | Ki | 68 pM | [1] |
| CCK-A | --- | --- | Ki | 63 nM | [1] | |
| Canine Gastrin/CCK-B | Canine cloned gastrin/CCK-B receptor | [125I]CCK-8 | IC50 | 0.73 nM | [1] | |
| Canine Pancreas CCK-A | Canine pancreas CCK-A receptor | [3H]devazepide | IC50 | 136 nM | ||
| Human CCK-B/Gastrin | NIH-3T3 cells expressing human CCKB/gastrin receptor | [125I]CCK-8 | IC50 | 55 pM | ||
| This compound | CCK-A | Human CCKA receptors | --- | IC50 | ~5 nM |
Table 2: In Vitro and In Vivo Potency
| Compound | Biological Effect | Test System | Parameter | Value | Reference |
| YM022 | Inhibition of CCK-8-induced Ca2+ mobilization | NIH-3T3 cells expressing human CCKB/gastrin receptor | IC50 | 7.4 nM | |
| Inhibition of pentagastrin-induced acid secretion | Anesthetized rat | ID50 | 0.009 µmol/kg/h | ||
| Inhibition of pentagastrin-induced acid secretion | Gastric fistula cat | ID50 | 0.02 µmol/kg | ||
| Inhibition of CCK-8-stimulated 14C-aminopyrine uptake | Isolated rabbit gastric glands | IC50 | 1.2 nM | ||
| Inhibition of pentagastrin-induced acid secretion | Heidenhain pouch dogs | ED50 | 0.0261 µmol/kg (i.v.) | ||
| Inhibition of peptone meal-induced acid secretion | Heidenhain pouch dogs | ED50 | 0.0654 µmol/kg (i.v.) | ||
| This compound | Abolished intraduodenal CCK-8 induced pancreatic protein secretion | Conscious calves | --- | --- | |
| Significantly reduced intravenous CCK-8 induced pancreatic protein secretion | Conscious calves | --- | --- |
Signaling Pathways
Both CCK-A and CCK-B receptors are coupled to Gq proteins, which upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling cascades are central to the physiological effects mediated by CCK receptors.
Figure 1. Simplified signaling pathway for CCK-A and CCK-B receptors.
Experimental Protocols
YM022: Inhibition of Gastrin-Induced Gastric Acid Secretion in Heidenhain Pouch Dogs
-
Animal Model: Male Beagle dogs with surgically created Heidenhain pouches (a denervated pouch of the stomach).
-
Procedure:
-
Dogs were fasted for 18 hours with free access to water.
-
Gastric acid secretion was stimulated by a continuous intravenous infusion of pentagastrin (1 µg/kg/h).
-
Gastric juice was collected every 15 minutes, and the acid output was measured by titration with 0.02 N NaOH to a pH of 7.0.
-
Once a plateau of acid secretion was reached, YM022 was administered intravenously as a single bolus injection.
-
Gastric juice collection and acid output measurement continued for at least 2 hours after YM022 administration.
-
-
Data Analysis: The inhibitory effect of YM022 was expressed as the percentage reduction in acid output from the pre-treatment plateau. The ED50 value (the dose required to produce 50% of the maximal inhibition) was calculated.
This compound: Inhibition of Pancreatic Secretion in Conscious Calves
-
Animal Model: One-week-old male calves fitted with a pancreatic duct catheter and a duodenal cannula.
-
Procedure:
-
Calves were fasted prior to the experiment.
-
Pancreatic juice was collected continuously to measure volume and protein secretion.
-
Pancreatic secretion was stimulated by either intravenous or intraduodenal administration of CCK-8.
-
This compound was administered intraduodenally.
-
The effect of this compound on both basal and CCK-8-stimulated pancreatic secretion was monitored.
-
-
Data Analysis: The changes in pancreatic juice volume and protein output were measured and compared between control and this compound-treated conditions.
Figure 2. Comparative experimental workflows for YM022 and this compound.
Discussion and Conclusion
The presented data clearly demonstrate the distinct pharmacological profiles of this compound and YM022. YM022 is an exceptionally potent and selective CCK-B receptor antagonist, with a Ki value in the picomolar range for the CCK-B receptor and significantly lower affinity for the CCK-A receptor. This high selectivity translates to its potent in vivo efficacy in inhibiting gastrin-mediated effects, such as gastric acid secretion.
Conversely, this compound is a potent and specific antagonist of the CCK-A receptor. While specific binding affinity data (Ki) is not as readily available in the reviewed literature, its functional effects on CCK-A receptor-mediated processes, such as pancreatic enzyme secretion, are well-documented. The abolishment of intraduodenally administered CCK-8-induced pancreatic secretion highlights its efficacy in blocking the physiological actions of CCK at the CCK-A receptor.
References
A Comparative Review of Tarazepide and SR 27897: Two Potent Antagonists of the Cholecystokinin-A Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Tarazepide and SR 27897, two selective antagonists of the Cholecystokinin-A (CCK-A or CCK1) receptor. This document synthesizes available preclinical data to objectively compare their performance and provides detailed experimental methodologies for key assays cited.
Introduction
This compound and SR 27897 are non-peptide antagonists of the CCK-A receptor, a G-protein coupled receptor that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastrointestinal motility.[1] The development of selective CCK-A receptor antagonists has been a significant area of research for potential therapeutic applications in gastrointestinal disorders and appetite regulation.[2] This guide focuses on a direct comparison of this compound and SR 27897, highlighting their biochemical and physiological properties.
Data Presentation
The following tables summarize the available quantitative data for this compound and SR 27897, providing a basis for their comparative assessment.
Table 1: Comparative Binding Affinities and Potency
| Compound | Target | Ki (nM) | EC50 (nM) | Selectivity |
| SR 27897 | CCK-A (CCK1) Receptor | 0.2 | 6[3] | >33-fold selective over CCK-B (CCK2) Receptor[3] |
| This compound | CCK-A (CCK1) Receptor | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature | Described as a potent and specific CCK-A receptor antagonist |
Note: While specific Ki and EC50 values for this compound were not available in the reviewed literature, its description as a "potent and specific" antagonist suggests a high affinity for the CCK-A receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and SR 27897 are provided below.
Radioligand Binding Assay for CCK-A Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and SR 27897 for the CCK-A receptor.
Materials:
-
Membrane preparations from cells stably expressing the human CCK-A receptor.
-
Radioligand: [3H]-propionyl-CCK-8 or a similar high-affinity CCK-A receptor radioligand.
-
Test compounds: this compound and SR 27897.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% bovine serum albumin (BSA).
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well microplate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of the radioligand (usually at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound or SR 27897). The final assay volume is typically 200-250 µL.
-
Equilibrium: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Cholecystokinin-Stimulated Amylase Release from Isolated Pancreatic Acini
This in vitro functional assay assesses the ability of CCK-A receptor antagonists to inhibit the physiological response to CCK stimulation in pancreatic acinar cells.
Objective: To evaluate the potency of this compound and SR 27897 in antagonizing CCK-stimulated amylase secretion from isolated pancreatic acini.
Materials:
-
Pancreas from a suitable animal model (e.g., rat or mouse).
-
Collagenase (e.g., Type IV).
-
Krebs-Ringer-HEPES (KRH) buffer supplemented with 0.1% BSA, 0.01% soybean trypsin inhibitor, and essential amino acids.
-
Cholecystokinin octapeptide (CCK-8) as the agonist.
-
Test compounds: this compound and SR 27897.
-
Amylase activity assay kit.
-
Spectrophotometer.
Procedure:
-
Isolation of Pancreatic Acini:
-
Euthanize the animal and surgically remove the pancreas.
-
Inject the pancreas with a collagenase solution to initiate digestion.
-
Mince the tissue and incubate it in the collagenase solution with gentle shaking until acini are dispersed.
-
Filter the cell suspension to remove undigested tissue and wash the acini with KRH buffer.
-
-
Pre-incubation: Pre-incubate the isolated acini with varying concentrations of the antagonist (this compound or SR 27897) or vehicle for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a submaximal concentration of CCK-8 to stimulate amylase release and incubate for a further period (e.g., 30 minutes).
-
Sample Collection: Centrifuge the acini suspension to separate the cells from the supernatant.
-
Amylase Assay: Measure the amylase activity in the supernatant using a commercial assay kit. The absorbance is typically read at a specific wavelength (e.g., 405 nm).
-
Data Analysis: Express the amylase release as a percentage of the total cellular amylase content. Plot the concentration of the antagonist against the inhibition of CCK-stimulated amylase release to determine the IC50 value.
In Vivo Gastric Emptying Assay (Charcoal Meal)
This in vivo assay measures the effect of CCK-A receptor antagonists on the rate of gastric emptying in conscious animals.
Objective: To assess the in vivo efficacy of this compound and SR 27897 in accelerating gastric emptying.
Materials:
-
Mice or rats.
-
Charcoal meal: 5-10% activated charcoal suspended in a non-absorbable vehicle like 1.5% methylcellulose or 10% gum arabic.
-
Test compounds: this compound and SR 27897.
-
Vehicle for drug administration (e.g., saline, DMSO).
Procedure:
-
Fasting: Fast the animals overnight (approximately 16-18 hours) with free access to water.
-
Drug Administration: Administer the test compound (this compound or SR 27897) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specific time before the charcoal meal.
-
Charcoal Meal Administration: Administer a fixed volume of the charcoal meal orally to each animal.
-
Euthanasia and Dissection: After a predetermined time (e.g., 20-30 minutes), euthanize the animals.
-
Measurement: Carefully dissect the stomach and the entire small intestine. Measure the total length of the small intestine and the distance traveled by the charcoal front from the pylorus.
-
Data Analysis: Calculate the gastric emptying as the percentage of the small intestine traversed by the charcoal meal: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the results between the vehicle-treated and drug-treated groups.
Mandatory Visualization
Signaling Pathways
The following diagram illustrates the primary signaling pathways activated by the CCK-A receptor upon binding of its natural ligand, cholecystokinin. This compound and SR 27897, as antagonists, block these downstream signaling events.
Caption: CCK-A Receptor Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the workflows for the key experimental protocols described above.
Radioligand Binding Assay Workflow
Caption: Radioligand Binding Assay Workflow.
Amylase Release Assay Workflow
References
In Vitro Showdown: A Comparative Analysis of Tarazepide and A-71623 for CCK1 Receptor Modulation
For researchers, scientists, and drug development professionals, this guide provides a detailed in vitro comparison of Tarazepide and A-71623, two key modulators of the Cholecystokinin A Receptor (CCK1R). This document summarizes their biochemical properties, functional activities, and the experimental protocols used for their characterization.
This compound, a potent and specific antagonist, and A-71623, a potent and selective agonist, both target the CCK1 receptor, a G-protein coupled receptor crucial in regulating gastrointestinal functions and satiety. Understanding their distinct mechanisms and potencies is vital for advancing research in areas such as obesity, gastrointestinal disorders, and oncology.
Quantitative Comparison of Receptor Binding and Potency
The following table summarizes the key in vitro pharmacological parameters for this compound and A-71623, highlighting their opposing effects on the CCK1 receptor.
| Parameter | This compound | A-71623 |
| Target | Cholecystokinin A (CCK1) Receptor | Cholecystokinin A (CCK1) Receptor |
| Mechanism of Action | Antagonist | Agonist |
| Binding Affinity (IC50) | Potent antagonist with high affinity | 3.7 nM |
| Selectivity | Specific for CCK1 Receptor | 1200-fold selectivity over CCK2 Receptor |
Note: While this compound is consistently described as a potent CCK1 receptor antagonist, a specific Ki or IC50 value was not identified in the reviewed literature. A-71623 demonstrates high potency with a reported IC50 of 3.7 nM.
CCK1 Receptor Signaling Pathway
Activation of the CCK1 receptor by an agonist like A-71623 initiates a cascade of intracellular events. The receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This compound, as an antagonist, blocks the initiation of this signaling cascade by preventing agonist binding.
Caption: CCK1 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the in vitro comparison of compounds like this compound and A-71623. Below are representative protocols for key assays.
CCK1 Receptor Binding Assay (Competitive Inhibition)
This assay determines the affinity of a test compound for the CCK1 receptor by measuring its ability to displace a radiolabeled ligand.
Caption: Experimental Workflow for a CCK1 Receptor Binding Assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes expressing the human CCK1 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells). Cells are harvested, homogenized in a suitable buffer, and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]devazepide or [¹²⁵I]CCK-8).
-
Varying concentrations of the unlabeled test compound (this compound or A-71623) or vehicle for control wells.
-
The prepared cell membranes to initiate the binding reaction.
-
-
Incubation: The plate is incubated for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Functional Assay: Intracellular Calcium Mobilization
This assay measures the ability of a compound to stimulate (agonist) or inhibit the stimulation of (antagonist) the CCK1 receptor by quantifying changes in intracellular calcium concentration.
Caption: Experimental Workflow for a Calcium Flux Assay.
Detailed Methodology:
-
Cell Culture and Plating: Cells stably expressing the CCK1 receptor are seeded into a 96- or 384-well black-walled, clear-bottom microplate and cultured to form a confluent monolayer.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes) at 37°C. This allows the dye to enter the cells.
-
Compound Addition and Measurement: The plate is placed in a fluorescence plate reader.
-
For Agonist Testing (A-71623): A baseline fluorescence reading is taken, and then different concentrations of A-71623 are added to the wells. The fluorescence intensity is monitored over time to measure the increase in intracellular calcium.
-
For Antagonist Testing (this compound): The cells are pre-incubated with various concentrations of this compound for a defined period. A baseline fluorescence reading is taken, and then a fixed concentration of a CCK1 agonist (e.g., CCK-8) is added to stimulate the receptor. The fluorescence is monitored to measure the inhibition of the agonist-induced calcium signal by this compound.
-
-
Data Analysis: The change in fluorescence is plotted against the compound concentration. For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the agonist response (IC50) is determined.
This guide provides a foundational in vitro comparison of this compound and A-71623. The provided data and protocols offer a framework for researchers to design and interpret experiments aimed at further elucidating the roles of the CCK1 receptor and its modulators in health and disease.
Validating Tarazepide's Mechanism of Action: A Comparative Guide to CCKA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tarazepide with other cholecystokinin A (CCKA) receptor antagonists, focusing on the validation of its mechanism of action. Experimental data and detailed protocols are provided to support researchers in the field of gastroenterology and neuropharmacology.
This compound is a potent and specific antagonist of the cholecystokinin A (CCKA) receptor.[1] The validation of its mechanism of action relies on demonstrating its ability to competitively block the effects of CCK and other CCKA receptor agonists. This guide compares this compound with two other well-characterized CCKA receptor antagonists, Devazepide and Loxiglumide, to provide a comprehensive overview of their relative performance and the experimental methods used to ascertain their function.
Comparative Analysis of CCKA Receptor Antagonists
| Compound | Target Receptor | Binding Affinity (IC50/Ki) | Species/Tissue | Reference |
| This compound | CCKA Receptor | Not available | - | [1] |
| Devazepide | CCKA Receptor | IC50: 81 pM | Rat Pancreas | MedchemExpress |
| IC50: 45 pM | Bovine Gallbladder | MedchemExpress | ||
| Loxiglumide | CCKA Receptor | IC50: 195 nM | Rat Pancreas | PubMed |
| IC50: 77.1 nM | Bovine Gallbladder | PubMed |
Note: Lower IC50/Ki values indicate higher binding affinity.
Experimental Protocols for Validating Mechanism of Action
The validation of a CCKA receptor antagonist like this compound involves a series of in vitro and in vivo experiments to confirm its specificity and functional effects.
In Vitro Validation: Receptor Binding and Functional Assays
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity of the antagonist for the CCKA receptor.
-
Principle: This assay measures the ability of an unlabeled antagonist (e.g., this compound) to compete with a radiolabeled ligand (e.g., [3H]CCK-8) for binding to membranes prepared from cells or tissues expressing the CCKA receptor.
-
Protocol:
-
Membrane Preparation: Homogenize tissues (e.g., rat pancreas) or cultured cells expressing CCKA receptors in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled antagonist.
-
Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 value is determined from this curve, and the Ki value can be calculated using the Cheng-Prusoff equation.
-
2. Functional Assay: Measurement of Intracellular Calcium Mobilization
-
Objective: To assess the functional antagonism of the CCKA receptor.
-
Principle: CCKA receptor activation by an agonist (e.g., CCK-8) leads to an increase in intracellular calcium concentration. An antagonist will block this effect.
-
Protocol:
-
Cell Culture: Plate cells expressing the CCKA receptor (e.g., CHO-CCKAR cells) in a 96-well plate.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Pre-incubation: Incubate the cells with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a CCKA receptor agonist (e.g., CCK-8) to stimulate the cells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium signal, and an IC50 value is calculated.
-
In Vivo Validation: Physiological Response Assays
1. Inhibition of CCK-Induced Pancreatic Secretion
-
Objective: To demonstrate the antagonist's efficacy in a physiological context.
-
Principle: CCK stimulates the secretion of digestive enzymes (e.g., amylase) from the pancreas. A CCKA receptor antagonist will inhibit this physiological response.
-
Protocol:
-
Animal Model: Use anesthetized rats or mice with cannulated pancreatic ducts to collect pancreatic juice.
-
Antagonist Administration: Administer the antagonist (e.g., this compound) intravenously or intraperitoneally.
-
Agonist Challenge: After a set time, administer a CCKA receptor agonist (e.g., CCK-8 or caerulein) to stimulate pancreatic secretion.
-
Sample Collection: Collect pancreatic juice at timed intervals.
-
Enzyme Assay: Measure the concentration of a digestive enzyme, such as amylase, in the collected samples.
-
Data Analysis: Compare the enzyme output in antagonist-treated animals to control animals to determine the inhibitory effect.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the CCKA receptor signaling pathway and a typical experimental workflow for validating an antagonist.
Caption: CCKA Receptor Signaling Pathway and Site of this compound Action.
References
A Comparative Guide to the Reproducibility of Tarazepide's Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for Tarazepide, a selective cholecystokinin-A (CCK-A) receptor antagonist, and its alternatives, Loxiglumide and Devazepide. The objective is to assess the reproducibility of experimental findings and offer a clear comparison of their performance based on available data.
Executive Summary
This compound is a potent and specific antagonist of the CCK-A receptor, which plays a crucial role in regulating pancreatic secretion and gastrointestinal motility.[1] While direct studies on the reproducibility of this compound's experimental results are limited, this guide synthesizes available data to infer its consistency and compares its pharmacological profile with other well-characterized CCK-A receptor antagonists. The available evidence suggests that this compound consistently demonstrates its intended mechanism of action, though a wider range of studies with standardized protocols would be beneficial for a more robust assessment of reproducibility.
Comparative Analysis of CCK-A Receptor Antagonists
To evaluate the reproducibility and comparative efficacy of this compound, we have summarized key quantitative data from studies on this compound and its primary alternatives, Loxiglumide and Devazepide.
| Parameter | This compound | Loxiglumide | Devazepide | Source |
| CCK-A Receptor Binding Affinity (IC50) | Data not available | 195 nM (rat pancreas), 77.1 nM (bovine gallbladder) | 81 pM (rat pancreas), 45 pM (bovine gallbladder) | [2][3] |
| Effect on Pancreatic Secretion | Reduces interdigestive, cephalic, and postprandial protein and bicarbonate secretion. Abolishes intraduodenal CCK-8-induced protein secretion. | Inhibits CCK-8-stimulated amylase release. | Attenuates nutrient-induced inhibition of gastric emptying. | [4][5] |
| Effect on Gastrointestinal Motility | Decreases duodenal electric activity. | - | Delays gastric emptying. |
Note: The lack of a reported IC50 value for this compound's CCK-A receptor binding affinity is a significant data gap that limits a direct potency comparison with its alternatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the cited studies.
This compound: In Vivo Pancreatic Secretion and Duodenal Motility Study
-
Animal Model: Conscious 1-week-old male Friesian calves (n=4) weighing 42.0±1.5 kg, fitted with a pancreatic duct catheter and duodenal electrodes.
-
Drug Administration: this compound suspension (0.05, 0.5, and 5.0 mg/kg body weight) or vehicle (1% methylcellulose) was infused intraduodenally.
-
Measurements: Pancreatic secretion (protein and bicarbonate) and duodenal electromyography (EMG) were recorded. The effects of intravenous and intraduodenal CCK-8 administration with and without this compound and/or atropine were also assessed.
-
Key Findings: this compound significantly reduced pancreatic protein secretion in response to both endogenous (meal-stimulated) and exogenous (intraduodenal CCK-8) cholecystokinin. It also decreased duodenal electrical activity.
Loxiglumide: In Vitro Pancreatic Acini Amylase Release Assay
-
Methodology: Isolated rat pancreatic acini were used to assess the effect of Loxiglumide on CCK-8-stimulated amylase release.
-
Procedure: The inhibitory effect of Loxiglumide was determined by its ability to inhibit the binding of radiolabeled CCK-8 ([125I]CCK-8) to the pancreatic acini.
-
Key Findings: Loxiglumide competitively inhibited CCK-8-stimulated amylase release.
Devazepide: In Vivo Gastric Emptying Study
-
Animal Model: Rats.
-
Drug Administration: Devazepide was administered intravenously.
-
Measurements: The study measured the effect of Devazepide on the inhibition of gastric emptying induced by duodenal nutrient infusion.
-
Key Findings: Devazepide attenuated the inhibitory responses of macronutrients on gastric emptying, indicating its role as a CCK-A receptor antagonist in modulating gastrointestinal motility.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
CCK-A Receptor Signaling Pathway
This diagram illustrates the signaling cascade initiated by the binding of cholecystokinin (CCK) to its G-protein coupled receptor (GPCR), the CCK-A receptor, and the inhibitory effect of this compound.
Caption: CCK-A receptor signaling pathway and this compound's point of inhibition.
Experimental Workflow for this compound In Vivo Study
This diagram outlines the key steps in the in vivo study of this compound's effect on pancreatic secretion in neonatal calves.
Caption: Workflow for in vivo analysis of this compound's effects.
Discussion on Reproducibility
The study on neonatal calves provides foundational in vivo evidence for this compound's mechanism of action. The observed reductions in pancreatic secretions and duodenal motility are consistent with the known physiological roles of the CCK-A receptor. However, to establish the reproducibility of these findings, further studies in different animal models and, ideally, in human clinical trials would be necessary. The qualitative nature of some of the reported results in the initial studies ("reduced," "abolished") highlights the need for more quantitative data in future research to allow for direct statistical comparisons across studies.
Comparison with Alternatives
-
Devazepide appears to be a significantly more potent CCK-A receptor antagonist than Loxiglumide, based on their respective IC50 values. The lack of an IC50 value for this compound prevents a direct comparison of its in vitro potency.
-
Loxiglumide has been shown to competitively inhibit amylase release in vitro, providing clear evidence of its antagonistic action at the pancreatic level.
-
All three compounds demonstrate effects consistent with CCK-A receptor antagonism, impacting either pancreatic function or gastrointestinal motility. The specific experimental contexts and models used, however, make direct cross-compound efficacy comparisons challenging without head-to-head studies.
Conclusion
The available experimental data for this compound supports its role as a selective CCK-A receptor antagonist. The findings from in vivo studies are consistent with its proposed mechanism of action. However, to strengthen the assessment of its reproducibility, there is a clear need for additional studies that provide quantitative data, including receptor binding affinities (IC50) and dose-response curves for its physiological effects. Such data would enable a more direct and robust comparison with alternative CCK-A receptor antagonists like Loxiglumide and Devazepide, ultimately facilitating a more comprehensive understanding of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of intraduodenal administration of this compound on pancreatic secretion and duodenal EMG in neonatal calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loxiglumide. A new proglumide analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tarazepide: A Guide for Laboratory Professionals
Absence of specific disposal protocols for the investigational drug Tarazepide necessitates adherence to general best practices for chemical and pharmaceutical waste management in a research setting. Researchers, scientists, and drug development professionals must handle and dispose of this compound by following established safety guidelines to ensure personal safety and environmental protection. This guide provides essential, step-by-step logistical information for the proper disposal of research-grade compounds like this compound.
General Protocol for the Disposal of Novel Research Compounds
When a Safety Data Sheet (SDS) with explicit disposal instructions is unavailable, a conservative approach is required. Treat the substance as hazardous unless confirmed otherwise by a qualified professional. The following protocol outlines the fundamental steps for the safe disposal of research chemicals.
Step 1: Waste Identification and Characterization
The first crucial step is to determine if the waste is hazardous. Since specific data for this compound is not publicly available, it should be managed as a hazardous waste. Hazardous wastes are generally defined by the Environmental Protection Agency (EPA) and can be categorized by their characteristics.[1]
Step 2: Segregation of Waste
Proper segregation is critical to prevent dangerous chemical reactions.[2]
-
Do not mix this compound waste with other chemical wastes unless their compatibility is known.
-
Keep solid and liquid waste in separate containers.
-
Segregate containers of incompatible materials.[3]
Step 3: Container Selection and Labeling
-
Container Selection : Use a container that is compatible with the chemical waste.[1][4] The container must be in good condition, leak-proof, and have a secure, tight-fitting lid. Whenever possible, use the original container.
-
Labeling : All waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name ("this compound") and its concentration. Avoid using abbreviations or chemical formulas.
-
The date when the waste was first added to the container.
-
The known or suspected hazards (e.g., "Hazards Not Fully Known").
-
The name and contact information of the principal investigator or laboratory.
-
Step 4: Storage of Chemical Waste
-
Waste must be stored in a designated and properly identified satellite accumulation area (SAA) within the laboratory, near the point of generation.
-
The SAA must be under the control of the laboratory personnel.
-
Keep waste containers closed at all times, except when adding waste.
-
It is good practice to use secondary containment, such as a plastic tub, to prevent spills.
Step 5: Arranging for Disposal
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department with all available information about the compound.
-
The waste will be transported to a licensed hazardous waste treatment and disposal facility for incineration or other appropriate treatment.
Hazardous Waste Characterization
To aid in the characterization of unknown or novel compounds, researchers can refer to the EPA's characteristics of hazardous waste.
| Characteristic | Description | Examples |
| Ignitability | Liquids with a flash point less than 140°F, solids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases. | Ethanol, acetone, xylene |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5. | Hydrochloric acid, sodium hydroxide |
| Reactivity | Substances that are unstable under normal conditions, may react violently with water, or can generate toxic gases. | Sodium metal, potassium cyanide |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. | (Determined by specific testing) |
This table summarizes the four main characteristics of hazardous waste as defined by the EPA to assist in waste characterization in a laboratory setting.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the safe disposal of chemical waste in a research laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
